molecular formula C18H25NO2 B14112299 p-OctylphenylPhosphate

p-OctylphenylPhosphate

Cat. No.: B14112299
M. Wt: 287.4 g/mol
InChI Key: VHADEHXKPTVSKZ-DZJNRPSUSA-N
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Description

P-OctylphenylPhosphate is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

(1R,8R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-ol

InChI

InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16-17,20H,3-5,8-10H2,1-2H3/t14-,16-,17+,18+/m0/s1

InChI Key

VHADEHXKPTVSKZ-DZJNRPSUSA-N

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1[C@@H](C4=C3C=C(C=C4)OC)O

Canonical SMILES

CN1CCC23CCCCC2C1C(C4=C3C=C(C=C4)OC)O

Origin of Product

United States

Foundational & Exploratory

Environmental Fate and Degradation of p-Octylphenyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Fate and Degradation of p-Octylphenyl Phosphate Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

p-Octylphenyl Phosphate (p-OPP) represents a critical class of organophosphorus degradation intermediates derived from industrial flame retardants (e.g., tris(4-octylphenyl) phosphate) and specialized ion-selective electrode (ISE) sensors. While often overlooked in favor of its parent compounds or its toxic terminal metabolite (4-tert-octylphenol ), the phosphate ester form dictates the transport, bioavailability, and remediation potential of the contamination plume.

This guide provides a rigorous technical analysis of the abiotic and biotic degradation pathways of p-OPP. It establishes a validated analytical framework for its quantification in complex matrices, emphasizing the transition from the phosphate ester to the endocrine-disrupting phenol.

Chemical Identity & Physicochemical Drivers

To predict environmental fate, one must first understand the molecule's amphiphilic nature. p-OPP exists primarily in two forms in the environment: the Mono-(4-octylphenyl) phosphate (MOPP) and the Di-(4-octylphenyl) phosphate (DOPP) .

PropertyMono-(4-octylphenyl) PhosphateDi-(4-octylphenyl) PhosphateRelevance to Fate
Structure Amphiphilic (Polar head, Lipophilic tail)Highly LipophilicMOPP is mobile in water; DOPP binds to sediment.
pKa (approx) 1.5 (1st), 6.5 (2nd)~1.5At env. pH (6-8), MOPP is anionic; DOPP is neutral/anionic.
Log K_ow ~3.5 - 4.2 (Estimated)> 6.0 (Estimated)High sorption potential for DOPP; MOPP acts as a surfactant.
Solubility Moderate (pH dependent)LowMOPP concentrates at air-water interfaces.

Critical Insight: The degradation rate is often limited by bioavailability. DOPP partitions rapidly into organic carbon in soil/sediment, shielding it from hydrolysis, whereas MOPP remains in the aqueous phase, susceptible to enzymatic attack.

Degradation Pathways: Mechanisms & Kinetics

The degradation of p-OPP is defined by the cleavage of the phosphoester bond (


). This process is driven by three distinct mechanisms: Hydrolysis (Abiotic), Photolysis, and Biodegradation.
3.1. Hydrolysis (Abiotic)

Hydrolysis is the baseline degradation mechanism, highly dependent on pH.

  • Acidic Conditions (pH < 4): Slow. Protonation of the ester oxygen facilitates nucleophilic attack by water, but the reaction is kinetically sluggish.

  • Neutral Conditions (pH 7): Extremely slow. The anionic repulsion between the phosphate headgroup and nucleophiles (OH-) inhibits attack.

  • Alkaline Conditions (pH > 9): Rapid. Hydroxide ions (

    
    ) act as potent nucleophiles, attacking the phosphorus center.
    

Reaction:



3.2. Biodegradation (Biotic)

This is the dominant pathway in surface waters and soils. Microorganisms (e.g., Pseudomonas spp., Sphingomonas) express phosphotriesterases and phosphatases that cleave the ester bond to utilize the phosphate group as a nutrient source.

  • Mechanism: Zinc-dependent metalloenzymes activate the water molecule for nucleophilic attack on the phosphorus.

  • Terminal Metabolite: 4-tert-Octylphenol (4-t-OP) .

    • Risk: Unlike the phosphate ester, 4-t-OP is a potent xenoestrogen and is persistent in anaerobic sediments.

3.3. Degradation Pathway Diagram

The following diagram illustrates the stepwise degradation from the parent tri-ester to the terminal phenol.

DegradationPathway cluster_env Environmental Compartment Parent Tris(4-octylphenyl) Phosphate (Parent Compound) DOPP Di-(4-octylphenyl) Phosphate (DOPP) Parent->DOPP Hydrolysis/Esterase (Fast) MOPP Mono-(4-octylphenyl) Phosphate (MOPP) DOPP->MOPP Phosphodiesterase (Moderate) OP 4-tert-Octylphenol (Toxic Metabolite) MOPP->OP Phosphatase (Rate Limiting) Pi Inorganic Phosphate (Pi) MOPP->Pi

Figure 1: Stepwise degradation pathway of octylphenyl phosphates. The transition from MOPP to Octylphenol is often the rate-limiting step in phosphate-limited environments.

Analytical Protocol: Quantification in Environmental Matrices

Senior Scientist Note: Accurate quantification of p-OPP requires preventing in-source fragmentation (which mimics the phenol) and managing matrix effects in LC-MS/MS.

4.1. Sample Preparation (Solid Phase Extraction)
  • Objective: Isolate p-OPP from water/soil while separating it from the interfering Octylphenol.

  • Cartridge: Weak Anion Exchange (WAX) mixed-mode sorbent.

    • Rationale: p-OPP is anionic at neutral pH, while Octylphenol is neutral. WAX retains p-OPP via ionic interaction, allowing Octylphenol to be washed away or eluted separately.

Protocol Steps:

  • Conditioning: 3 mL Methanol -> 3 mL Water (pH 7).

  • Loading: Load 500 mL water sample (pH adjusted to 7.0).

  • Wash 1 (Neutrals): 3 mL 5% Methanol in Water. (Elutes salts).

  • Wash 2 (Phenols): 3 mL Methanol. (Elutes Octylphenol and neutral lipids).

  • Elution (Phosphates): 3 mL 5% Ammonium Hydroxide in Methanol. (Releases p-OPP ).

4.2. LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

    • Why? Phosphate groups ionize poorly in positive mode but form stable

      
       ions in negative mode.
      
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
MOPP 285.1

78.9

35Quantifier
MOPP 285.1

205.1

20Qualifier
DOPP 489.3

285.1 $[MOPP]^- $25Quantifier
DOPP 489.3

78.9

45Qualifier
Experimental Workflow: Hydrolysis Kinetics Assay

To determine the persistence of p-OPP, the following self-validating bench assay is recommended.

5.1. Setup
  • Buffer Preparation: Prepare sterile buffers at pH 4.0 (Citrate), 7.0 (HEPES), and 9.0 (Borate).

  • Spiking: Spike p-OPP (MOPP or DOPP) to a final concentration of 1 µM.

  • Incubation: Dark conditions at 25°C to eliminate photolysis.

  • Sampling: Aliquot 500 µL at T=0, 1h, 6h, 24h, 48h, 7d.

  • Quenching: Immediately add 500 µL Acetonitrile + 0.1% Formic Acid to denature any potential microbial enzymes and stop hydrolysis.

5.2. Workflow Diagram

AnalyticalWorkflow Sample Sample Aliquot (Water/Soil Extract) SPE SPE Extraction (WAX Cartridge) Sample->SPE Load Sep Separation (Wash: MeOH -> Elute: NH4OH) SPE->Sep Fractionate LCMS LC-MS/MS Analysis (ESI Negative) Sep->LCMS Inject Eluate Data Quantification (MOPP/DOPP Ratio) LCMS->Data Integrate Peaks

Figure 2: Analytical workflow for the isolation and quantification of p-OPP from environmental matrices.

Ecotoxicological Implications

The environmental fate of p-OPP is a "Trojan Horse" scenario.

  • The Phosphate Mask: As a phosphate ester (p-OPP), the molecule is relatively less toxic and more water-soluble than its breakdown product. It can be transported significant distances in groundwater.

  • The Activation: Upon reaching biological systems (e.g., fish gills, microbial films), phosphatase enzymes cleave the phosphate group.

  • The Payload: This releases 4-tert-octylphenol , a compound with a high affinity for the Estrogen Receptor (ER), leading to feminization in aquatic species.

Regulatory Note: While p-OPP itself is rarely regulated, its degradation product (Octylphenol) is a Substance of Very High Concern (SVHC) under REACH. Therefore, monitoring p-OPP is essentially monitoring the potential for Octylphenol formation.

References
  • European Chemicals Agency (ECHA). (2023). Member State Committee Support Document for Identification of 4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated. Retrieved from [Link]

  • Quintana, J. B., & Reemtsma, T. (2006). Organophosphorus flame retardants and plasticizers in water: Analysis, occurrence and fate. Trends in Analytical Chemistry. Retrieved from [Link]

  • Mao, Q., et al. (2012). Occurrence and fate of organophosphorus flame retardants and plasticizers in a wastewater treatment plant. Science of The Total Environment. Retrieved from [Link]

  • Wang, X., et al. (2019). Degradation of organophosphate esters in the environment: Pathways and mechanisms. Environmental Pollution. Retrieved from [Link]

p-Octylphenyl Phosphate: A Technical Assessment of Endocrine Disrupting Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

p-Octylphenyl Phosphate (p-OPP) represents a critical, often overlooked subclass of Organophosphate Esters (OPEs). While historically analyzed as an industrial intermediate or a degradation product of flame retardants like Octyl Diphenyl Phosphate (ODP) , p-OPP poses a dual-threat mechanism to endocrine stability.

  • Direct Activity: As an aryl phosphate, it possesses the structural capacity to modulate steroidogenic enzymes (e.g., CYP19A1, CYP11B2) within the adrenal and gonadal axes.

  • Metabolic Activation: It acts as a "pro-toxicant" or "Trojan Horse," hydrolyzing under physiological conditions to release 4-Octylphenol (4-OP) , a potent xenoestrogen with high affinity for Estrogen Receptor alpha (ER

    
    ).
    

This guide outlines the physicochemical basis of this toxicity, detailed analytical protocols for its detection, and validated bioassays for assessing its endocrine-disrupting potential.

Part 1: Chemical Identity & Physicochemical Profile

To accurately assess p-OPP, researchers must distinguish between the mono- and di-ester forms, and its parent/daughter compounds.

ParameterMono-(4-octylphenyl) PhosphateDi-(4-octylphenyl) Phosphate4-Octylphenol (Hydrolysis Product)
CAS Number 64051-36-1 (Acid Phosphate Mix)33006-80-3 (General Class)1806-26-4
Molecular Weight ~286.3 g/mol ~490.6 g/mol 206.3 g/mol
LogP (Est.) 3.5 - 4.2 (pH dependent)> 6.05.5
Water Solubility Moderate (Amphiphilic)Low (Lipophilic)Very Low
Primary Risk Surfactant-like membrane penetration; Enzyme inhibitionBioaccumulation; Long-term release of 4-OPDirect ER Agonism

Critical Insight: The phosphate group adds polarity, potentially allowing p-OPP to utilize distinct cellular transport mechanisms compared to the highly lipophilic 4-OP. Once intracellular, phosphatases can cleave the ester, liberating the xenoestrogen directly at the nuclear receptor site.

Part 2: Molecular Mechanisms of Endocrine Disruption

The endocrine disruption potential of p-OPP is bimodal. Researchers must evaluate both the intact molecule and its metabolites.

Mechanism A: The "Trojan Horse" Hydrolysis Pathway

p-OPP is relatively stable in neutral environments but susceptible to hydrolysis in metabolic systems (liver microsomes, plasma).

  • Step 1: p-OPP enters the cell.

  • Step 2: Intracellular phosphatases hydrolyze the P-O-C bond.

  • Step 3: 4-Octylphenol is released.

  • Step 4: 4-OP binds to the Ligand Binding Domain (LBD) of ER

    
     (IC50 ~ 0.1-1.0 
    
    
    
    M), inducing dimerization and recruiting co-activators to Estrogen Response Elements (EREs).
Mechanism B: Direct Steroidogenic Modulation

Intact Aryl OPEs have been shown to alter gene expression in H295R cells.

  • Target: Adrenal steroidogenesis enzymes.[1][2][3][4]

  • Effect: Upregulation of CYP11B2 (Aldosterone synthase) and CYP19A1 (Aromatase).

  • Outcome: Skewed Cortisol/Estradiol ratios, independent of direct receptor binding.

Visualization: The Dual-Threat Pathway

EndocrinePathways pOPP p-Octylphenyl Phosphate (Intact) Hydrolysis Phosphatase Hydrolysis pOPP->Hydrolysis Metabolic Activation Enzymes Steroidogenic Enzymes (CYP11B2, CYP19A1) pOPP->Enzymes Direct Inhibition/Modulation Octylphenol 4-Octylphenol (Metabolite) Hydrolysis->Octylphenol ER Estrogen Receptor (ERα) Octylphenol->ER High Affinity Binding ERE Genomic Response (Proliferation) ER->ERE Hormones Altered Hormone Levels (T/E2) Enzymes->Hormones

Figure 1: The bimodal toxicity of p-Octylphenyl Phosphate.[5] The upper pathway illustrates the "Trojan Horse" release of the xenoestrogen 4-Octylphenol, while the lower pathway depicts direct interference with steroid biosynthesis.

Part 3: Analytical Methodologies (LC-MS/MS)

Distinguishing p-OPP from 4-OP is critical. Standard GC-MS often derivatizes or degrades the phosphate; LC-MS/MS is the gold standard.

Protocol: Simultaneous Quantification

System: HPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8


m).
ComponentIonization ModePrecursor Ion (

)
Product Ions (

)
Retention Time
p-OPP (Mono) ESI Negative285.1 [M-H]⁻79 (PO3⁻), 205 (Octylphenol)Early
4-Octylphenol ESI Negative205.2 [M-H]⁻133, 106Late
IS (d17-Octyl) ESI Negative222.3 [M-H]⁻133Late

Method Note: Use an Ammonium Acetate buffer (5mM) in the aqueous mobile phase to stabilize the phosphate ionization. Avoid acidic mobile phases for the phenol if sensitivity is low; however, for the phosphate, negative mode is robust.

Part 4: Toxicological Assessment Protocols

To validate the endocrine disrupting potential, you must assess both steroidogenesis (intact molecule effect) and receptor activation (metabolite effect).

Experiment 1: H295R Steroidogenesis Assay (OECD TG 456 Adapted)

Purpose: Determine if p-OPP alters the production of Testosterone (T) and Estradiol (E2).

Protocol:

  • Cell Culture: Seed NCI-H295R cells in 24-well plates at

    
     cells/mL in DMEM/F12 supplemented with Nu-Serum.
    
  • Acclimation: Incubate for 24 hours to allow attachment.

  • Exposure: Replace medium with serum-free medium containing p-OPP at log-scale concentrations (

    
    M).
    
    • Control: 0.1% DMSO (Vehicle).[1]

    • Positive Control: Forskolin (

      
      M) for induction; Prochloraz (
      
      
      
      M) for inhibition.
  • Incubation: 48 hours at 37°C, 5% CO2.

  • Extraction: Collect supernatant. Extract steroids using Liquid-Liquid Extraction (MTBE) or measure directly via ELISA/LC-MS.

  • Viability Check: Perform MTT or CellTiter-Glo assay on the remaining cells to ensure effects are not due to cytotoxicity.

    • Rejection Criteria: >20% cytotoxicity invalidates the specific dose.

Experiment 2: Hydrolysis Stability Assay

Purpose: Confirm the rate at which p-OPP releases 4-Octylphenol in biological fluids.

Protocol:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) or S9 fraction (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4).

  • Spike: Add p-OPP to a final concentration of

    
    M.
    
  • Time Course: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Analyze via LC-MS/MS monitoring the disappearance of Parent (285

    
    ) and appearance of Daughter (205 
    
    
    
    ).
Visualization: Experimental Workflow

Workflow cluster_0 In Vitro Screening Start Test Compound (p-Octylphenyl Phosphate) H295R H295R Assay (Steroidogenesis) Start->H295R Stability Microsomal Stability (Hydrolysis Rate) Start->Stability Analysis LC-MS/MS Analysis H295R->Analysis Stability->Analysis Decision Data Interpretation Analysis->Decision ResultA Direct Disruptor (Altered T/E2 Ratio) Decision->ResultA Intact Effect ResultB Pro-Drug Disruptor (High 4-OP Release) Decision->ResultB Hydrolysis Effect

Figure 2: Integrated workflow for characterizing the endocrine disrupting mode of action of p-OPP.

Part 5: Risk Assessment & Future Directions

Current regulatory frameworks often focus on the phenol metabolite (4-OP). However, neglecting the phosphate ester leads to underestimation of risk in two areas:

  • Environmental Persistence: The phosphate ester is more water-soluble than the phenol, potentially allowing it to migrate further in aquifers before degrading into the active xenoestrogen.

  • Mixture Toxicity: Industrial "Octylphenyl Phosphates" are often mixtures. The cumulative load of mono-, di-, and tri-esters creates a sustained release depot for 4-octylphenol in vivo.

Recommendation: Drug developers and toxicologists should treat p-Octylphenyl Phosphate as a Category 1 Endocrine Disruptor Candidate , requiring rigorous screening not just for receptor binding, but for metabolic activation.

References

  • OECD. (2011). Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals.[1][3] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 115-88-8, Octyl diphenyl phosphate. [Link]

  • Bonefeld-Jørgensen, E. C., et al. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro. Environmental Health Perspectives. [Link]

  • Zhang, Q., et al. (2022). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Critical Reviews in Environmental Science and Technology. [Link][6]

Sources

A Technical Guide to Investigating the Environmental Toxicology of p-Octylphenyl Phosphate (OPP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

p-Octylphenyl Phosphate (OPP) is an organophosphate ester (OPE) that, while not extensively studied, warrants significant toxicological investigation due to its chemical structure. It is comprised of a p-octylphenol (OP) moiety and a phosphate ester group. The environmental presence of OPEs is growing as they are widely used as flame retardants and plasticizers, often replacing phased-out polybrominated diphenyl ethers (PBDEs).[1][2] These compounds are not chemically bound to the products they are in, leading to their release into the environment through volatilization, leaching, and abrasion.[3]

The toxicological concern for OPP is twofold:

  • The Octylphenol Moiety: p-Octylphenol is a well-documented endocrine-disrupting chemical (EDC). As a xenoestrogen, it can mimic the natural hormone estrogen, interacting with estrogen receptors and disrupting normal endocrine function in a wide range of organisms.[4][5] OP is known to be very toxic to aquatic life and is not readily degraded in the environment.[4]

  • The Organophosphate Ester Moiety: The broader class of OPEs has been associated with a range of toxic effects, including developmental toxicity, neurotoxicity, and hepatotoxicity.[6] The metabolism of OPEs can lead to the formation of various metabolites, some of which may be more or less toxic than the parent compound.[7]

Given the established hazards of its constituent parts, OPP is a compound of emerging concern. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the environmental toxicology of OPP. It is designed not as a rigid template, but as a logical, field-proven approach, synthesizing established methodologies for analogous compounds to build a robust, self-validating research program for OPP.

Part 1: Predicted Physicochemical Properties and Environmental Fate

Understanding the environmental behavior of OPP begins with its physicochemical properties. While empirical data for OPP is scarce, we can predict its behavior based on its structure and data from similar OPEs. It is expected to be a hydrophobic compound with low water solubility and a high octanol-water partition coefficient (log Kow), suggesting a tendency to partition from water into sediment, soil, and biota.[1][6]

The environmental fate of OPP will likely involve several key processes:

  • Sorption: Due to its hydrophobicity, OPP is expected to adsorb to organic matter in soil and sediment, reducing its mobility in aquatic systems but making it a persistent reservoir pollutant.[1][8]

  • Hydrolysis: The phosphate ester bonds in OPP can undergo hydrolysis, breaking down the molecule. This process can be influenced by pH and temperature and may be catalyzed by minerals in the soil.[1] This breakdown would release p-octylphenol, a significant toxicant in its own right.

  • Biodegradation: Microbial activity is a critical pathway for the degradation of many OPEs.[1] Microorganisms may hydrolyze the ester bonds or modify the alkyl chain.

  • Transport: OPP may enter aquatic environments through wastewater treatment plant effluents, industrial discharges, and surface runoff.[8] Long-range atmospheric transport is also a potential pathway for OPEs, allowing them to reach remote ecosystems.[9]

cluster_sources Sources of OPP cluster_environment Environmental Compartments cluster_processes Transformation & Transport Industrial Use Industrial Use Wastewater Effluent Wastewater Effluent Industrial Use->Wastewater Effluent Consumer Products Consumer Products Consumer Products->Wastewater Effluent Leaching Atmosphere Atmosphere Consumer Products->Atmosphere Volatilization Water Water Wastewater Effluent->Water Sorption Sorption Water->Sorption Hydrolysis Hydrolysis Water->Hydrolysis Biodegradation Biodegradation Water->Biodegradation Bioaccumulation Bioaccumulation Water->Bioaccumulation Sediment Sediment Biota Biota Long-Range Transport Long-Range Transport Atmosphere->Long-Range Transport Sorption->Sediment Bioaccumulation->Biota Long-Range Transport->Water Deposition cluster_tier1 Tier 1: Acute Toxicity Screening cluster_tier2 Tier 2: Chronic & Bioaccumulation Assessment cluster_tier3 Tier 3: Mechanistic Assessment T1_Fish Fish Acute Toxicity (OECD 203) Decision1 Significant Acute Toxicity? T1_Fish->Decision1 T1_Daphnia Daphnia Acute Immobilisation (OECD 202) T1_Daphnia->Decision1 T1_Algae Algal Growth Inhibition (OECD 201) T1_Algae->Decision1 T2_Daphnia Daphnia Reproduction (OECD 211) Decision2 High Bioaccumulation or Persistence? T2_Daphnia->Decision2 T2_Fish Bioaccumulation in Fish (OECD 305) T2_Fish->Decision2 T3_ED Endocrine Disruption Assays (In Vitro / In Vivo) End Comprehensive Risk Profile T3_ED->End Start Investigate OPP Start->T1_Fish Start->T1_Daphnia Start->T1_Algae Decision1->T2_Daphnia Yes Decision1->T2_Fish Yes Decision1->Decision2 No Decision2->T3_ED Yes Decision2->End No

Caption: Tiered Ecotoxicological Testing Workflow for OPP.

Part 3: Investigating Endocrine Disruption Potential

The structural similarity of the octylphenol moiety to estrogen makes the investigation of endocrine-disrupting potential a critical component of OPP's toxicological profile. OPP itself, or its primary metabolite octylphenol, could interact with the endocrine system. [4]

Recommended Workflow

A combination of in vitro and in vivo methods provides the most comprehensive assessment.

  • In Vitro High-Throughput Screening (HTS): The first step should utilize HTS assays to screen for potential interactions with key hormone receptors. These cell-based assays are rapid, cost-effective, and reduce the use of animal testing. [10]They can identify molecular initiating events, such as receptor binding or gene activation. [10] * Estrogen Receptor (ER) Assays: Use assays that measure both ER binding and ER-mediated transcriptional activation (e.g., ER-alpha and ER-beta reporter gene assays). This is the most probable mechanism of action.

    • Androgen Receptor (AR) Assays: Include AR binding and reporter gene assays to check for anti-androgenic or androgenic activity.

  • In Vivo Confirmation (if necessary): If in vitro assays indicate significant endocrine activity, targeted in vivo studies may be warranted to confirm adverse effects in a whole organism. Fish models are highly suitable for this.

    • Fish Full Life-Cycle Test (e.g., OECD 229): While resource-intensive, this test provides definitive data on reproductive and developmental effects.

    • Short-Term Fish Assays: A more targeted approach involves exposing adult male fish to OPP and measuring the induction of vitellogenin (an egg-yolk precursor protein). Vitellogenin is normally produced by females and its presence in males is a highly specific biomarker for exposure to estrogenic substances.

OPP OPP or Octylphenol Metabolite ER Estrogen Receptor (ER) in Cytoplasm OPP->ER Binds HSP Heat Shock Proteins ER->HSP Inactive State Dimer ER Dimerization ER->Dimer Conformational Change & Dissociation from HSP Nucleus Translocation to Nucleus Dimer->Nucleus ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins (e.g., Vitellogenin) mRNA->Protein Translation Effect Adverse Outcome: Reproductive & Developmental Effects Protein->Effect

Caption: Postulated Estrogenic Mechanism of Action for OPP/Octylphenol.

Part 4: Analytical Methodology for Environmental Matrices

Reliable analytical methods are the foundation of environmental toxicology research, enabling accurate exposure assessment. The determination of OPEs in complex environmental samples like water, sediment, and biota typically requires sophisticated chromatographic techniques. [9]

Core Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for analyzing OPEs due to its high sensitivity, selectivity, and applicability to a wide range of polarities, avoiding the need for derivatization that is often required for Gas Chromatography (GC). [9][11]

Step-by-Step General Methodology
  • Sample Collection & Storage:

    • Water: Collect in amber glass bottles to prevent photodegradation. Store at 4°C and extract within 48 hours.

    • Sediment/Soil: Collect using a stainless-steel grab or core. Freeze-dry, homogenize by sieving, and store at -20°C.

    • Biota: Dissect tissues of interest (e.g., liver, muscle). Homogenize and store at -80°C.

  • Extraction (Self-Validating System): The choice of extraction method depends on the matrix. A key to trustworthiness is spiking a subset of samples with a known amount of OPP standard before extraction to calculate recovery efficiency. This validates the method's performance for each matrix.

    • Water: Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Oasis HLB).

    • Sediment/Soil: Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction with a suitable solvent mixture (e.g., acetone/hexane).

    • Biota: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or ultrasonic extraction.

  • Extract Cleanup:

    • Crude extracts often contain co-extracted interferences (e.g., lipids in biota). Cleanup is performed using SPE cartridges (e.g., silica gel, florisil) to remove these interferences, improving signal-to-noise and protecting the analytical instrument.

  • Instrumental Analysis (LC-MS/MS):

    • Chromatography: Reverse-phase liquid chromatography (e.g., C18 column) is used to separate OPP from other compounds in the extract. A gradient elution with mobile phases like water and methanol/acetonitrile (often with additives like formic acid or ammonium acetate) is typical.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for definitive identification of OPP.

cluster_sample 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Water Water Sample SPE Solid Phase Extraction (SPE) Water->SPE Sediment Sediment/Soil Sample Ultrasonic Ultrasonic Extraction Sediment->Ultrasonic Biota Biota Sample Biota->Ultrasonic Cleanup Extract Cleanup (dSPE or SPE) SPE->Cleanup Ultrasonic->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection/Quantification) LC->MS Quant Quantification & Confirmation (MRM Ratios) MS->Quant

Caption: General Analytical Workflow for OPP in Environmental Samples.

Conclusion and Future Research

p-Octylphenyl Phosphate (OPP) represents a significant data gap in environmental toxicology. Its chemical structure, combining a known endocrine disruptor with an organophosphate backbone, provides a strong rationale for a comprehensive toxicological evaluation. The lack of existing data is not a barrier but an opportunity for focused, high-impact research.

By leveraging the robust, internationally validated protocols established for its parent compound (octylphenol) and its chemical class (organophosphate esters), researchers can efficiently and effectively characterize the environmental risks of OPP. The tiered framework proposed in this guide—progressing from baseline ecotoxicity to mechanistic endocrine disruption studies, all supported by validated analytical chemistry—provides a clear and scientifically sound path forward.

Future research should prioritize generating empirical data for OPP's physicochemical properties, conducting the tiered ecotoxicity tests, and investigating its metabolism and degradation pathways. This work is crucial for developing accurate environmental risk assessments and informing regulatory decisions to protect ecosystem and human health.

References

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A Strategic Guide to the Preliminary Investigation of p-Octylphenyl Phosphate (OPP) Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing p-Octylphenyl Phosphate for Bioactivity Profiling

p-Octylphenyl Phosphate (OPP) is an organophosphate ester that, despite its structural relationship to compounds of known biological significance, remains largely uncharacterized in the scientific literature. Its hybrid structure, comprising a p-octylphenol moiety and a phosphate group, suggests a potential for a multi-faceted toxicological and pharmacological profile. The p-octylphenol component is a known endocrine-disrupting chemical with estrogenic activity, while the broader class of organophosphate esters is associated with a range of effects including neurotoxicity, metabolic disruption, and cytotoxicity.[1][2][3][4][5] This guide presents a comprehensive, tiered strategy for the preliminary investigation of OPP's bioactivity, designed for researchers in toxicology, pharmacology, and drug development. Our approach is grounded in a logical progression from baseline cytotoxicity to more specific mechanistic assays, culminating in an initial in vivo assessment.

The central hypothesis of this investigatory framework is that the bioactivity of OPP will be a composite of the known effects of its constituent parts: the endocrine-disrupting properties of p-octylphenol and the broader toxicological profile of organophosphate esters. This guide provides the scientific rationale and detailed protocols to systematically test this hypothesis.

Tier 1: Foundational In Vitro Toxicity Assessment

The initial tier of investigation focuses on establishing the fundamental toxicological profile of OPP. These assays are crucial for determining the concentration range for subsequent, more sensitive, mechanistic studies and for identifying the primary modes of cellular toxicity.

Cytotoxicity Profiling

The first step in assessing the bioactivity of any novel compound is to determine its potential to cause cell death.[6][7][8] A comprehensive cytotoxicity assessment provides essential data on the concentration-dependent effects of OPP on cell viability and membrane integrity.

Experimental Rationale:

The selection of a diverse panel of cell lines is critical to identify potential tissue-specific toxicity. We propose the use of:

  • HepG2 (Human Hepatocellular Carcinoma): A well-established model for liver toxicity, as the liver is a primary site of xenobiotic metabolism.[3][9]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen-responsive cell line, crucial for investigating the potential endocrine-disrupting effects of the p-octylphenol moiety.

  • SH-SY5Y (Human Neuroblastoma): A model for neuronal cells, to probe for potential neurotoxicity, a known effect of some organophosphate esters.[4][10]

  • HUVEC (Human Umbilical Vein Endothelial Cells): To assess potential effects on the vascular system.

Protocol: Multiplexed Cytotoxicity Assay

This protocol combines two assays to simultaneously measure cell viability (metabolic activity) and cytotoxicity (membrane integrity) in the same well, providing a more comprehensive picture of the cellular response to OPP.

  • Cell Seeding: Plate the selected cell lines in 96-well microplates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare a serial dilution of OPP in appropriate cell culture medium. The concentration range should be broad, for example, from 0.01 µM to 1000 µM, to capture the full dose-response curve. Replace the culture medium in the cell plates with the medium containing the various concentrations of OPP. Include vehicle controls (e.g., DMSO) and positive controls for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells with OPP for 24, 48, and 72 hours to assess both acute and longer-term effects.

  • Assay Procedure:

    • Add a cell-permeable fluorogenic substrate that is cleaved by live-cell protease to measure cell viability (e.g., glycyl-phenylalanyl-aminofluorocoumarin).

    • Simultaneously, add a cell-impermeable, non-fluorogenic substrate that is cleaved by a protease released from dead cells to measure cytotoxicity (e.g., bis-alanyl-alanyl-phenylalanyl-rhodamine 110).

  • Data Acquisition: After a 30-minute incubation with the assay reagents, measure the fluorescence at the appropriate wavelengths using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells and the percentage of cytotoxic cells relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration) for each cell line and time point.

Data Presentation: Cytotoxicity of p-Octylphenyl Phosphate

Cell LineTime PointCC50 (µM)
HepG224hData to be generated
48hData to be generated
72hData to be generated
MCF-724hData to be generated
48hData to be generated
72hData to be generated
SH-SY5Y24hData to be generated
48hData to be generated
72hData to be generated
HUVEC24hData to be generated
48hData to be generated
72hData to be generated
Genotoxicity Assessment

It is imperative to assess the potential of OPP to induce genetic damage, a critical factor in carcinogenicity and developmental toxicity.[11][12][13][14]

Experimental Rationale:

A battery of in vitro genotoxicity tests is recommended to cover different endpoints of genetic damage.[11][12][14]

  • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

  • In Vitro Micronucleus Assay: To identify chromosomal damage (clastogenicity and aneugenicity).[15]

Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Use a mammalian cell line with a stable karyotype, such as CHO-K1 or TK6 cells. Expose the cells to a range of OPP concentrations (up to a cytotoxic level) for a short duration (e.g., 4 hours) with and without metabolic activation (S9 fraction), and for a longer duration (e.g., 24 hours) without S9.

  • Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.

Tier 2: Mechanistic In Vitro Bioactivity Screening

Following the initial toxicity assessment, the second tier of investigation delves into the specific molecular mechanisms that may be perturbed by OPP.

Endocrine Activity Profiling

Given the known estrogenic activity of p-octylphenol, it is crucial to investigate whether OPP retains or modifies this endocrine-disrupting potential.[1][2][16][17]

Experimental Rationale:

A combination of assays is necessary to comprehensively assess the potential for endocrine disruption.[18][19][20]

  • Estrogen Receptor (ER) Binding Assay: To determine if OPP can directly interact with the estrogen receptor.

  • ER Transcriptional Activation Assay: To assess whether binding to the ER leads to the activation of downstream gene expression.

Protocol: Estrogen Receptor Transcriptional Activation Assay

  • Cell Line: Utilize a reporter cell line that stably expresses the human estrogen receptor (ERα or ERβ) and contains a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). T47D-KBluc cells are a suitable model.

  • Compound Exposure: Plate the cells in a 96-well plate and expose them to a range of OPP concentrations for 24 hours. Include a known ER agonist (e.g., 17β-estradiol) as a positive control and an antagonist (e.g., fulvestrant) to test for antagonistic effects.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability (determined by a parallel cytotoxicity assay). A dose-dependent increase in luciferase activity indicates agonistic activity, while a decrease in estradiol-induced luciferase activity suggests antagonistic activity.

Data Presentation: Endocrine Activity of p-Octylphenyl Phosphate

AssayEndpointResult
ER Binding AssayIC50 (µM)Data to be generated
ER Transcriptional Activation (Agonist)EC50 (µM)Data to be generated
ER Transcriptional Activation (Antagonist)IC50 (µM)Data to be generated
Metabolic Disruption Assessment

Organophosphate esters have been implicated in metabolic disruption, particularly affecting lipid metabolism.[3][5]

Experimental Rationale:

The HepG2 cell line is an appropriate model to investigate the effects of OPP on hepatic lipid accumulation.

Protocol: Lipid Accumulation Assay

  • Cell Culture and Treatment: Culture HepG2 cells and expose them to non-cytotoxic concentrations of OPP for 72 hours.

  • Staining: Fix the cells and stain for neutral lipids using a fluorescent dye such as Nile Red or Oil Red O.

  • Imaging and Quantification: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the total lipid droplet area or intensity per cell.

  • Data Analysis: Compare the lipid accumulation in OPP-treated cells to vehicle-treated controls. A significant increase indicates potential for inducing steatosis.

Tier 3: Preliminary In Vivo Assessment

The final tier of this preliminary investigation involves an in vivo model to assess the integrated biological response to OPP, focusing on developmental toxicity.

Developmental Toxicity in a Zebrafish Model

The zebrafish (Danio rerio) embryo is a powerful in vivo model for developmental toxicity testing due to its rapid development, optical transparency, and high genetic homology with humans.[21][22][23][24][25]

Experimental Rationale:

This assay will provide an initial assessment of the potential for OPP to cause developmental defects.

Protocol: Zebrafish Embryo Toxicity Assay

  • Embryo Collection and Exposure: Collect freshly fertilized zebrafish embryos and place them in 96-well plates (one embryo per well). Expose the embryos to a range of OPP concentrations from 6 hours post-fertilization (hpf) to 120 hpf.

  • Morphological Assessment: At 24, 48, 72, 96, and 120 hpf, examine the embryos under a stereomicroscope for a range of developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial malformations).

  • Data Analysis: Determine the LC50 (lethal concentration 50) and EC50 (effective concentration 50 for malformations).

Data Presentation: Developmental Toxicity of p-Octylphenyl Phosphate in Zebrafish

Endpoint120 hpf
LC50 (µM)Data to be generated
EC50 (µM)Data to be generated
Observed Malformations
Pericardial EdemaIncidence to be recorded
Yolk Sac EdemaIncidence to be recorded
Spinal CurvatureIncidence to be recorded
Craniofacial MalformationsIncidence to be recorded

Visualization of the Investigatory Workflow

G cluster_0 Tier 1: Foundational In Vitro Toxicity cluster_1 Tier 2: Mechanistic In Vitro Screening cluster_2 Tier 3: Preliminary In Vivo Assessment cytotoxicity Cytotoxicity Profiling (HepG2, MCF-7, SH-SY5Y, HUVEC) genotoxicity Genotoxicity Assessment (Ames Test, Micronucleus Assay) cytotoxicity->genotoxicity Concentration Range Finding endocrine Endocrine Activity Profiling (ER Binding & Transcriptional Activation) genotoxicity->endocrine Proceed if not overtly genotoxic metabolic Metabolic Disruption (Lipid Accumulation in HepG2) endocrine->metabolic developmental Developmental Toxicity (Zebrafish Embryo Model) metabolic->developmental Informs in vivo dose selection G OPP p-Octylphenyl Phosphate (OPP) ER Estrogen Receptor (ERα / ERβ) OPP->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene Target Gene Transcription ERE->Gene Protein Protein Synthesis Gene->Protein Response Cellular Response (e.g., Proliferation, Differentiation) Protein->Response

Caption: Hypothesized estrogenic signaling pathway for p-Octylphenyl Phosphate.

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically grounded framework for the initial bioactivity assessment of p-Octylphenyl Phosphate. By systematically progressing through tiers of in vitro and in vivo assays, researchers can efficiently and effectively characterize the toxicological and potential pharmacological properties of this understudied compound. The data generated from this proposed investigation will be critical for informing future, more detailed mechanistic studies and for assessing the potential risks and applications of OPP. Further research could explore the metabolic fate of OPP, the identification of specific protein targets beyond the estrogen receptor, and the long-term effects of low-dose exposure.

References

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  • Wołejko, E., et al. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. International Journal of Environmental Research and Public Health, 19(7), 4001. [Link]

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Methodological & Application

Synthesis and purification of p-Octylphenyl Phosphate for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Purification of p-Octylphenyl Phosphate

Executive Summary

This guide details the laboratory-scale synthesis and purification of p-Octylphenyl Phosphate (POPP) , specifically the mono-ester variant (CAS: 10581-14-3). While alkylphenyl phosphates are often produced industrially as mixtures for use as surfactants or corrosion inhibitors, laboratory applications—such as enzyme substrate specificity studies (e.g., for estrone sulfatase or phosphatases with hydrophobic pockets)—require high purity (>98%) and a strict control over the mono-to-di-ester ratio.

Core Challenge: The primary synthetic hurdle is preventing the formation of the di-ester (bis(p-octylphenyl) phosphate) and tri-ester byproducts. This protocol utilizes a kinetic control strategy using excess phosphorus oxychloride (


) at low temperatures to favor the formation of the mono-dichlorophosphate intermediate, which is subsequently hydrolyzed to the target mono-acid.

Safety & Hazard Analysis

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and violently reactive with water. Releases HCl gas upon contact with moisture. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.
    
  • p-Octylphenol: Irritant and environmental hazard (endocrine disruptor). Handle with gloves and avoid dust inhalation.

  • Exotherm Control: The hydrolysis step is highly exothermic. Ice cooling is mandatory to prevent thermal decomposition and runaway HCl generation.

Reaction Scheme & Logic

The synthesis proceeds via a two-step "one-pot" mechanism.

  • Phosphorylation: Nucleophilic attack of p-octylphenol on

    
    . We use a 1:1.5 to 1:2 molar ratio (Phenol:
    
    
    
    ) to statistically minimize di-substitution.
  • Hydrolysis: The intermediate dichlorophosphate is hydrolyzed to yield the phosphate mono-ester.

ReactionScheme Start p-Octylphenol (Solid, mp ~80°C) Inter Intermediate: p-Octylphenyl phosphorodichloridate Start->Inter + POCl3 0-5°C, Base POCl3 POCl3 (Excess, 1.5-2.0 eq) POCl3->Inter Product Target: p-Octylphenyl Phosphate (Mono-ester) Inter->Product Hydrolysis <10°C Byproduct Byproduct: Di-ester / Tri-ester Inter->Byproduct High Temp or Low POCl3 Water H2O / Ice (Hydrolysis) Water->Product

Figure 1: Reaction pathway emphasizing kinetic control to minimize di-ester formation.

Detailed Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
p-Octylphenol 206.331.0Substrate
Phosphorus Oxychloride (

)
153.331.5 - 2.0Phosphorylating Agent
Triethylamine (TEA) 101.191.1Acid Scavenger (Base)
Dichloromethane (DCM) -SolventReaction Medium
Toluene -SolventRecrystallization/Workup
Step-by-Step Methodology

Phase 1: Phosphorylation (Formation of Dichloridate)

  • Setup: Oven-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, a pressure-equalizing dropping funnel, a nitrogen inlet, and a thermometer.

  • Solvent Charge: Add p-Octylphenol (10.3 g, 50 mmol) and dry DCM (100 mL) . Stir until fully dissolved. Add Triethylamine (7.7 mL, 55 mmol) .

  • Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

  • Reagent Addition: Charge the dropping funnel with

    
     (9.3 mL, 100 mmol)  in 20 mL DCM .
    
    • Critical: Add the

      
       solution dropwise over 45–60 minutes. Maintain internal temperature < 5°C . Rapid addition promotes di-ester formation.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

    • Checkpoint: A white precipitate (TEA·HCl salt) will form.[5]

Phase 2: Hydrolysis

  • Filtration: Filter off the solid TEA·HCl under nitrogen (if possible) or quickly in air. The filtrate contains the reactive dichloridate.

  • Hydrolysis Setup: Place the filtrate back into a clean flask and cool to 0°C .

  • Quenching: Slowly add Ice Water (50 mL) with vigorous stirring.

    • Caution: This reaction is exothermic. Add water slowly to keep temperature < 15°C.

  • Stirring: Stir vigorously for 1 hour at RT to ensure complete hydrolysis of the P-Cl bonds to P-OH.

Phase 3: Purification (Acid-Base Extraction) Rationale: The mono-ester is an acid (


). We use this to separate it from neutral impurities (unreacted phenol, di-esters).
  • Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) to remove residual base/pyridine.

  • Alkaline Extraction (Critical Step):

    • Extract the organic layer with 10%

      
       or NaOH (3 x 50 mL) .
      
    • Outcome: The Mono-ester moves into the aqueous phase as the dianion. The Di-ester and Unreacted Phenol remain in the organic phase.

  • Recovery:

    • Take the combined aqueous alkaline extracts and wash once with fresh DCM (to remove entrained organics).

    • Acidify the aqueous phase carefully with 6M HCl to pH < 1. The mono-ester will precipitate or oil out.

  • Final Extraction: Extract the acidified aqueous phase with Ethyl Acetate or Ether (3 x 50 mL) .

  • Drying: Dry the combined organic extracts over anhydrous

    
    , filter, and evaporate under reduced pressure.
    
  • Crystallization: The residue is often a viscous oil that solidifies upon standing. Recrystallize from Hexane/Toluene or Petroleum Ether to obtain a white solid.

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (DCM Phase) BaseWash Extract with 10% NaOH Crude->BaseWash OrgPhase Organic Phase (Contains Di-ester, Phenol) BaseWash->OrgPhase Discard AqPhase Aqueous Phase (Contains Mono-ester Salt) BaseWash->AqPhase Keep Acidify Acidify with HCl (pH < 1) AqPhase->Acidify FinalExtract Extract into Ethyl Acetate & Evaporate Acidify->FinalExtract Cryst Recrystallize (Hexane/Toluene) FinalExtract->Cryst

Figure 2: Acid-Base purification strategy to isolate the mono-ester from neutral byproducts.

Characterization & QC

TechniqueExpected ResultDiagnostic Note

NMR
Singlet at ~ -0.5 to -2.0 ppm (ref

)
Mono-ester appears downfield of the Di-ester. Di-ester typically appears at ~ -6 to -8 ppm.

NMR
Aromatic region: 7.0-7.4 ppm (4H). Alkyl chain: 0.8-1.6 ppm.Check integration of Alkyl vs Aromatic to confirm mono-substitution.
Melting Point ~ 114–117°C (varies by crystal form)Sharp melting point indicates high purity.
Solubility Soluble in Ethanol, Ether, Chloroform.Insoluble in water (unless as salt).

References

  • Preparation of monoalkyl phosphates: US Patent 4,115,483. Process for preparing mono-alkyl acid phosphates having high mono-content.Link

  • Purification of alkylphenyl phosphates: US Patent 4,051,202. Method for separating mono- and di-octylphenyl phosphoric acid esters.Link

  • Physical Properties & CAS: PubChem Compound Summary for CID 82742, Octyl phenyl hydrogen phosphate (CAS 10581-14-3).[2] Link

  • Phosphorylation Methodology: Mungall, W. S., et al. "Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides." Nucleic Acids Research, 1974. Link

Sources

Advanced Multi-Nuclear NMR Characterization of p-Octylphenyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural elucidation and purity assessment of p-Octylphenyl Phosphate (POPP) using multi-nuclear NMR spectroscopy (


, 

, and

). POPP is a critical intermediate in surfactant synthesis and a substrate in biochemical phosphatase assays.[1] Its amphiphilic nature and susceptibility to hydrolysis require a rigorous characterization protocol.[1]

This guide moves beyond basic spectral acquisition, focusing on quantitative purity analysis , distinction of mono/di-ester impurities , and hydrolysis monitoring .[1]

Chemical Context & Spectral Strategy

The Analyte
  • Compound: p-Octylphenyl Phosphate (Mono-ester form typically, though di-ester is a common impurity).[1]

  • Structure: A phosphate headgroup attached to a phenol ring, para-substituted with an octyl chain (often branched 1,1,3,3-tetramethylbutyl if derived from Triton X precursors, or linear n-octyl).[1]

  • Critical Quality Attributes (CQAs):

    • Molar Ratio: Octyl tail vs. Phosphate head (confirmed by

      
       integration).
      
    • Esterification Degree: Mono-ester vs. Di-ester (confirmed by

      
       chemical shift).
      
    • Hydrolysis: Presence of free inorganic phosphate (

      
      ) and p-octylphenol.[1]
      
The Strategy: Multi-Nuclear Approach

We utilize a "Triangulation Method" where three nuclei validate each other:

  • 
     NMR:  The primary purity filter.[1] Instantly separates inorganic phosphate, mono-esters, and di-esters.[1]
    
  • 
     NMR:  Validates the hydrophobic tail and aromatic substitution pattern (AA'BB' system).
    
  • 
     NMR:  Uses Phosphorus-Carbon coupling constants (
    
    
    
    ) to definitively assign the aromatic carbons attached to the phosphate.[1]

Experimental Protocol

Reagents & Safety
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (for neutral esters).
    
    • Note: If characterizing the salt form (e.g., Sodium p-octylphenyl phosphate), use Deuterium Oxide (

      
      ) or Methanol-
      
      
      
      (
      
      
      ).[1]
  • Internal Standard (Optional for

    
    ):  Triphenyl Phosphate (TPP) in a coaxial insert (prevents chemical interaction).[1]
    
  • Safety: POPP is an organophosphate; wear nitrile gloves and work in a fume hood to avoid inhalation of dust or aerosols.[1]

Sample Preparation

Objective: Prepare a 20-30 mM solution to ensure adequate S/N for


 acquisition.
  • Weighing: Accurately weigh 15 mg of p-Octylphenyl Phosphate into a clean vial.

  • Solvation: Add 600

    
    L of 
    
    
    
    .[1]
    • Critical Step: Vortex for 30 seconds. If the solution is cloudy (indicating salt formation or high moisture), add 50

      
      L of 
      
      
      
      to solubilize.
  • Filtration: If particulates remain, filter through a 0.45

    
    m PTFE syringe filter directly into the 5mm NMR tube.
    
  • Reference: For

    
    , use an external reference of 85% 
    
    
    
    (set to 0.00 ppm) or calibrate relative to the TPP insert (-17.8 ppm).
Acquisition Parameters (400 MHz Instrument equivalent)
Parameter

(Proton)

(Phosphorus)

(Carbon)
Pulse Sequence zg30 (Standard)zgpg30 (Proton Decoupled)zgpg30 (Power Gated)
Spectral Width 12 ppm100 ppm (-50 to +50)220 ppm
Relaxation Delay (D1) 1.0 s5.0 s (Essential for integration)2.0 s
Scans (NS) 1664 - 1281024+
Acquisition Time 3-4 s1-2 s1-2 s
Temperature 298 K298 K298 K

Expert Insight: For


 quantitation, the relaxation time (

) of phosphorus can be long (2-10s).[1] A D1 of 5 seconds is a minimum requirement; for certified purity work, measure

first or use D1 > 10s.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the sample, from preparation to spectral decision-making.

NMR_Workflow Start Start: p-Octylphenyl Phosphate Sample Solubility Solubility Check: CDCl3 vs D2O/MeOD Start->Solubility Acq_P Acquire 31P{1H} NMR (Primary Purity Filter) Solubility->Acq_P Decision_P 31P Analysis: How many peaks? Acq_P->Decision_P Single Single Peak (-4 to -6 ppm) Decision_P->Single Pure Multiple Multiple Peaks Decision_P->Multiple Impure Acq_H Acquire 1H NMR (Structure Confirmation) Single->Acq_H Acq_C Acquire 13C NMR (Coupling Verification) Single->Acq_C Report Generate Certificate of Analysis Multiple->Report Flag Hydrolysis/Di-ester Analysis_H Check Aromatic AA'BB' & Octyl Chain Integral Acq_H->Analysis_H Analysis_C Verify C-P Coupling (Doublets in Aromatic Region) Acq_C->Analysis_C Analysis_H->Report Analysis_C->Report

Figure 1: Decision-matrix workflow for the NMR characterization of organophosphates. Note the prioritization of


 as the initial quality gate.

Data Analysis & Interpretation

NMR: The Purity Fingerprint

The chemical shift of phosphorus is highly sensitive to the esterification state and pH.

SpeciesApprox.[1][2][3][4][5][6][7][8] Shift (

ppm)
Notes
p-Octylphenyl Phosphate (Mono) -4.5 to -6.0 Main peak.[1] Broadens if acidic protons exchange.[1]
Di-(p-octylphenyl) Phosphate -10.0 to -13.0 Common synthesis byproduct.[1]
Inorganic Phosphate (

)
0.0 (

2)
Indicates hydrolysis.[1] Shift is pH dependent.[1]
Triphenyl Phosphate (Ref) -17.8 If used as internal standard.[1]

Note: Shifts are relative to 85%


 at 0 ppm.
NMR: Structural Confirmation

The aromatic region provides the classic para-substitution pattern, while the aliphatic region confirms the octyl chain structure (linear vs. branched).

  • Aromatic Region (6.8 - 7.4 ppm):

    • Look for an AA'BB' system (two doublets, often looking like "roofed" doublets).[1]

    • 
       ~7.15 ppm (2H, d, 
      
      
      
      Hz): Protons meta to phosphate (ortho to alkyl).
    • 
       ~7.30 ppm (2H, d, 
      
      
      
      Hz): Protons ortho to phosphate.[1] Note: These may show small long-range coupling to P (
      
      
      Hz).[1]
  • Aliphatic Region (0.5 - 2.0 ppm):

    • Linear Octyl: Triplet at ~2.6 ppm (benzylic

      
      ), multiplet envelope 1.2-1.6 ppm (
      
      
      
      chain), triplet at 0.88 ppm (terminal
      
      
      ).[1]
    • Branched (1,1,3,3-tetramethylbutyl): Singlets at ~0.7 ppm and ~1.4 ppm, and a methylene singlet at ~1.7 ppm.[1] Distinguishing this is crucial for sourcing validation.

NMR: The C-P Coupling Diagnostic

Carbon-13 is definitive because Carbon-Phosphorus coupling (


) proves the phosphate is covalently bound to the ring.[1]
  • Ipso-Carbon (C1 attached to O-P):

    
     ~148-150 ppm.[1] Appears as a doublet  with 
    
    
    
    Hz.[1]
  • Ortho-Carbon (C2):

    
     ~120 ppm.[1] Appears as a doublet  with 
    
    
    
    Hz.[1]
  • Para/Meta Carbons: Usually singlets or show negligible coupling.[1]

Mechanism of Hydrolysis & Degradation

Understanding the breakdown is vital for stability studies.[1] Hydrolysis cleaves the P-O-C bond, yielding p-octylphenol and inorganic phosphate.[1]

Hydrolysis POPP p-Octylphenyl Phosphate Transition Hydrolysis POPP->Transition + H2O Water H2O Phenol p-Octylphenol (No 31P Signal) Transition->Phenol Pi Inorganic Phosphate (0 ppm) Transition->Pi

Figure 2: Hydrolysis pathway.[1] In


 NMR, this results in the disappearance of the ester peak (-5 ppm) and growth of the 

peak (0 ppm).

Troubleshooting & Validation

  • Issue: Broad

    
     signals.
    
    • Cause: Chemical exchange of the acidic protons on the phosphate group.

    • Fix: Add a small amount of EDTA-buffer or perform the experiment in a buffered

      
       solution to stabilize pH.
      
  • Issue: Missing

    
     Quaternary Carbons.
    
    • Cause: Long relaxation times for quaternary carbons and splitting due to C-P coupling reduces peak height.[1]

    • Fix: Increase D1 to 3-5 seconds and increase scan count (NS > 1024).

  • Validation Check: Calculate the integral ratio of the Aromatic Protons (4H) to the Terminal Methyl (3H).

    • Theoretical Ratio:

      
      .[1]
      
    • Acceptance Criteria:

      
       (allows for minor integration errors).[1] Deviations suggest alkyl chain degradation or impurities.[1]
      

References

  • Gorenstein, D. G. (1984).[1] Phosphorus-31 NMR: Principles and Applications. Academic Press. (Foundational text for 31P shifts and coupling constants).

  • Sigma-Aldrich. (n.d.).[7] Product Specification: 4-tert-Octylphenyl phosphate. Retrieved from (General handling and physical properties).[1]

  • PubChem. (n.d.). Compound Summary: Phosphoric acid, mono(4-octylphenyl) ester.[1] Retrieved from (Structure and toxicity data).[1]

  • Crutchfield, M. M., et al. (1967).[1] P-31 Nuclear Magnetic Resonance. Topics in Phosphorus Chemistry, Vol 5. Interscience Publishers. (Source for aryl phosphate chemical shift ranges).

Sources

Application Note: A Robust HPLC Method for the Quantification of p-Octylphenyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of p-Octylphenyl Phosphate (OPP). The method utilizes a C18 stationary phase and a simple mobile phase of acetonitrile and water, with UV detection. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification of OPP in bulk materials or simple formulations. The described method is validated with stringent system suitability criteria to ensure consistent performance, aligning with principles outlined in regulatory guidelines.

Introduction

p-Octylphenyl Phosphate (OPP) is an organophosphate compound with an amphiphilic structure, consisting of a polar phosphate head and a nonpolar octylphenyl tail. This structure lends itself to various industrial and potential pharmaceutical applications. Accurate and reliable quantification of OPP is critical for quality control, stability testing, and formulation development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility[1]. Reversed-phase chromatography, in particular, is ideally suited for separating non-polar to moderately polar compounds[2][3]. The significant hydrophobicity of OPP, conferred by its octyl and phenyl groups, makes it an excellent candidate for retention and separation on a nonpolar stationary phase[1][4]. This document provides a comprehensive, step-by-step protocol for the analysis of OPP, including the scientific rationale for method parameters and established system suitability requirements to ensure data integrity.

Chromatographic Principle

The method is based on the principles of reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar[4][5].

  • Analyte: p-Octylphenyl Phosphate possesses a calculated XLogP3-AA of 4.2, indicating significant hydrophobicity.

  • Stationary Phase: A C18 (octadecylsilane) column is selected. The long alkyl chains of the C18 phase provide a highly hydrophobic surface that interacts strongly with the nonpolar octylphenyl moiety of the analyte, leading to effective retention.

  • Mobile Phase: A polar mobile phase consisting of acetonitrile and water is used. Acetonitrile, the organic modifier, is blended with water to modulate the polarity of the mobile phase. By increasing the proportion of acetonitrile, the mobile phase becomes less polar, increasing its elution strength and decreasing the retention time of the hydrophobic analyte.

  • Detection: The phenyl group within the OPP molecule acts as a chromophore, absorbing light in the ultraviolet (UV) region[6]. Mono-substituted benzene derivatives typically exhibit a secondary absorption band in the 250-270 nm range[7][8]. Therefore, a standard UV detector set to 260 nm provides sensitive and selective detection.

This combination of stationary and mobile phases ensures that OPP is sufficiently retained to be separated from potential polar impurities while allowing for a reasonable analysis time and sharp, symmetrical peak shape.

Materials and Reagents

  • Analyte: p-Octylphenyl Phosphate (OPP) reference standard (≥98% purity)

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water (e.g., Milli-Q or equivalent)

  • Equipment:

    • Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Ultrasonic bath

    • HPLC vials

HPLC Method and Parameters

All critical chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
HPLC System Standard LC System
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (75:25, v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase (Acetonitrile : Water, 75:25)

Detailed Protocols

Mobile Phase Preparation
  • Carefully measure 750 mL of HPLC-grade acetonitrile.

  • Carefully measure 250 mL of HPLC-grade water.

  • Combine the solvents in a suitable 1 L glass reservoir.

  • Mix thoroughly and degas for 15-20 minutes in an ultrasonic bath or by vacuum filtration to remove dissolved gases, which can cause baseline instability and pump issues.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the p-Octylphenyl Phosphate reference standard into a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of the diluent (Mobile Phase).

  • Sonicate for 5-10 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly by inverting the flask multiple times. This yields a 100 µg/mL stock solution.

Sample Preparation
  • Accurately weigh an amount of sample material expected to contain 10 mg of p-Octylphenyl Phosphate into a 100 mL volumetric flask.

  • Follow steps 2-5 as described for the Standard Solution Preparation.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or instrument.

Analytical Workflow and System Suitability

The overall analytical process is depicted below. A critical component of this workflow is the System Suitability Test (SST), which is performed before any sample analysis to ensure the chromatographic system is performing correctly.

HPLC Workflow for p-Octylphenyl Phosphate cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (ACN:H2O, 75:25) B Prepare Standard & Sample Solutions (100 µg/mL) C Equilibrate HPLC System with Mobile Phase B->C D Perform System Suitability Test (SST) (Inject Standard 5x) C->D E Check SST Criteria (Tailing, Plates, %RSD) D->E F Inject Blank (Diluent) E->F Pass Fail Troubleshoot System E->Fail Fail G Inject Standard & Samples F->G H Integrate Chromatograms G->H I Calculate Concentration (External Standard Method) H->I J Generate Report I->J

Caption: Experimental workflow from preparation to data analysis.

System Suitability Test (SST) Protocol

The objective of the SST is to demonstrate that the analytical procedure is suitable for its intended purpose on the day of analysis[9].

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the 100 µg/mL Standard Solution.

  • Evaluate the resulting chromatograms against the acceptance criteria defined in the table below. These criteria are based on common requirements found in pharmacopeias and regulatory guidelines[10][11][12].

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration and quantification[11][13].
Theoretical Plates (N) > 2000Measures column efficiency; a higher number indicates better separation power and sharper peaks[12][13].
Precision (%RSD) ≤ 2.0%The Relative Standard Deviation (%RSD) of the peak areas from the five replicate injections must not exceed 2.0%, demonstrating the reproducibility of the system and injection process[11].

The analysis of samples should only proceed if all system suitability criteria are met.

Method Validation Principles

While this document provides a detailed method, a full validation should be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for a specific application[6][8]. Key validation parameters to be assessed would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[8].

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The RP-HPLC method described in this application note is a reliable, robust, and efficient procedure for the quantitative determination of p-Octylphenyl Phosphate. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in any analytical laboratory equipped with standard HPLC instrumentation. The defined system suitability criteria provide a clear framework for ensuring the validity of the results generated, making this method highly suitable for routine quality control and research applications.

References

  • Title: UV-Visible Absorption Spectrum of Benzene and its Derivatives Source: Doc Brown's Chemistry URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method Source: MicroSolv Technology Corporation URL: [Link]

  • Title: The Near-ultraviolet Absorption Spectra of Monoalkyl-substituted Benzenes Source: American Chemical Society Publications URL: [Link]

  • Title: HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution Source: YouTube (Pharmaceutical Guidance) URL: [Link]

  • Title: HPLC Separation Modes Source: Waters Corporation URL: [Link]

  • Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Octyl phenyl hydrogen phosphate Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC Calibration Process Parameters in Terms of System Suitability Test Source: Austin Publishing Group URL: [Link]

  • Title: Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings Source: Spectroscopy Online URL: [Link]

  • Title: The ultra-violet absorption spectra of aromatic compounds. Part I. Benzene and certain mono-substituted derivatives Source: Royal Society of Chemistry URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: Using in situ UV–Visible spectrophotometer sensors to quantify riverine phosphorus partitioning and concentration at a high-frequency Source: SpringerLink URL: [Link]

  • Title: Column Plate Number and System Suitability Source: LCGC International URL: [Link]

  • Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL: [Link]

Sources

Technical Application Note: Kinetic Profiling of Interfacial Phosphatases using p-Octylphenyl Phosphate (p-OPP)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Rationale

Introduction: The "Interfacial" Challenge

In drug discovery and enzymology, standard soluble substrates like p-nitrophenyl phosphate (pNPP) often fail to model the physiological reality of membrane-associated enzymes. Enzymes such as Phospholipase D (PLD) , Protein Tyrosine Phosphatase 1B (PTP1B) , and membrane-anchored Alkaline Phosphatases evolved to operate at the lipid-water interface.

p-Octylphenyl Phosphate (p-OPP) is a synthetic amphiphilic substrate designed to bridge this gap. Unlike pNPP, p-OPP possesses a hydrophobic octyl tail, allowing it to partition into micelles or vesicle bilayers. This enables the researcher to study interfacial catalysis —how an enzyme "hops" or "scoots" along a membrane surface.

The Detection Problem (And Solution)

The Trap: A common error is assuming p-OPP behaves like pNPP. Hydrolysis of pNPP yields p-nitrophenol (yellow, 405 nm).[1] Hydrolysis of p-OPP yields p-octylphenol , which is colorless in the visible spectrum.

The Solution: To monitor this reaction continuously (kinetically) rather than discontinuously, we cannot rely on the leaving group. Instead, we must detect the release of Inorganic Phosphate (Pi) in real-time.

This protocol utilizes the MESG-Coupled System (Purine Nucleoside Phosphorylase / MESG). This is a "self-validating" system where the release of Pi enzymatically triggers a spectral shift from 330 nm to 360 nm, allowing precise, continuous kinetic measurement.

Part 2: Experimental Principle & Logic

The Coupled Reaction Scheme

The assay relies on a two-step enzymatic cascade. The target enzyme cleaves p-OPP, releasing Pi. The auxiliary enzyme (PNPase) immediately consumes that Pi to phosphorolyze the reporter substrate (MESG).

CoupledAssay pOPP p-Octylphenyl Phosphate (Substrate) Pi Inorganic Phosphate (Pi) pOPP->Pi Hydrolysis TargetEnz Target Enzyme (Phosphatase/PLD) TargetEnz->Pi Product Ribose-1-Phosphate + Purine Base Pi->Product Consumed MESG MESG (Reporter Substrate) MESG->Product Phosphorolysis PNPase PNPase (Coupling Enzyme) PNPase->Product Signal Absorbance Increase @ 360 nm Product->Signal Detection

Caption: Figure 1. The MESG-Coupled Continuous Assay Scheme. Pi released by the target enzyme is stoichiometrically converted into a chromogenic signal at 360 nm.

Part 3: Detailed Protocol

Materials & Reagents
ReagentSpecificationRole
p-Octylphenyl Phosphate (Na salt) >98% PurityAmphiphilic Substrate
MESG 2-amino-6-mercapto-7-methylpurine ribosidePhosphate Sensor
PNPase Purine Nucleoside Phosphorylase (Bacterial)Coupling Enzyme
Triton X-100 Molecular Biology GradeMicelle scaffolding (Optional)
Assay Buffer 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂Reaction Medium
Substrate Preparation (Critical Step)

Expert Insight: p-OPP has a Critical Micelle Concentration (CMC) of approximately 1-2 mM in saline buffers. Below this, it exists as monomers; above, it forms micelles.

  • Stock Solution: Dissolve p-OPP in 100% DMSO to 100 mM. Do not use water for the stock to prevent premature hydrolysis and solubility issues.

  • Working Solution (Micellar): Dilute the stock into the Assay Buffer to 2x the desired final concentration. Vortex vigorously for 30 seconds.

    • Note: If studying "Surface Dilution Kinetics," you will maintain a constant molar concentration of p-OPP (e.g., 5 mM) but vary the concentration of an inert surfactant (e.g., Triton X-100) to change the surface density of the substrate.

The Continuous Assay Workflow

Step 1: The Master Mix (Coupling System) Prepare the "Reporter Mix" fresh. For 10 mL (sufficient for 50 assays in 96-well format):

  • 9.8 mL Assay Buffer

  • 0.2 mM MESG (Final concentration)

  • 1.0 U/mL PNPase (Final concentration)

  • Degas this mixture for 5 mins under vacuum to prevent bubble formation during heating.

Step 2: Baseline Equilibration

  • Pipette 100 µL of Reporter Mix into the microplate wells.

  • Add 50 µL of p-OPP Working Solution .

  • Incubate inside the plate reader at reaction temperature (e.g., 30°C or 37°C) for 5 minutes.

  • Monitor A360nm: Ensure the signal is stable. A drifting baseline indicates phosphate contamination in your buffer or spontaneous hydrolysis of p-OPP.

Step 3: Reaction Initiation

  • Add 50 µL of Target Enzyme (diluted in Assay Buffer) to the wells.

  • Crucial: Mix immediately (automix function or pipette trituration) for 3 seconds.

  • Start recording absorbance at 360 nm immediately.

    • Interval: Every 10-15 seconds.

    • Duration: 10-30 minutes.

Part 4: Data Analysis & Visualization

Calculating Velocity

The extinction coefficient (


) of the MESG product shift at pH 7.6 is 11,000 M⁻¹cm⁻¹ .
To calculate specific activity (

):


  • 
    : Slope of the linear portion of the curve.
    
  • 
    : Pathlength (0.6 cm for 200 µL in standard 96-well plate).
    
  • 
    : Volumes in Liters.
    
Interpreting Interfacial Kinetics

When using p-OPP, standard Michaelis-Menten plots often fail because the enzyme saturates based on surface concentration (mol/cm²), not bulk concentration (mol/L).

Experimental Design for Validation: Run two sets of experiments:

  • Bulk Dilution: Vary [p-OPP] while keeping the total lipid volume fraction constant (hard to do without mixed micelles).

  • Surface Dilution: Keep [p-OPP] constant (e.g., 5 mM) and increase [Triton X-100] (0 to 20 mM).

    • Result: If the enzyme requires specific surface binding, activity will decrease as Triton X-100 increases (diluting the substrate on the micelle surface). This is the hallmark of interfacial enzymology.

Workflow Start Start Prep Prep p-OPP in DMSO (Avoid Water) Start->Prep Mix Create Reporter Mix (Buffer + MESG + PNPase) Prep->Mix Base Baseline Check (Is A360 stable?) Mix->Base Base->Mix No (Contamination) AddEnz Add Target Enzyme & Mix (3 sec) Base->AddEnz Yes Read Continuous Read 360 nm / 15 sec AddEnz->Read Calc Calculate Rate (Use ε = 11,000) Read->Calc

Caption: Figure 2. Experimental Workflow for p-OPP Continuous Assay. Note the critical baseline check to rule out phosphate contamination.

Part 5: References

  • Webb, M. R. (1992). A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems. Proceedings of the National Academy of Sciences, 89(11), 4884–4887.[2]

  • Jain, M. K., & Berg, O. G. (1989). The kinetics of interfacial catalysis by phospholipase A2 and phospholipids. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1002(2), 127-156.

  • Deems, R. A., et al. (1975). Kinetic analysis of phospholipase A2 activity toward mixed micelles and its implications for the study of lipolytic enzymes. Journal of Biological Chemistry, 250(23), 9013-9020.

Sources

p-Octylphenyl Phosphate as a ligand in protein binding studies

Application Note: p-Octylphenyl Phosphate (POPP) as a Transition State Analogue in Phospholipase A Structural & Kinetic Studies

Executive Summary

This guide details the application of p-Octylphenyl Phosphate (POPP) as a high-fidelity ligand for protein binding studies, specifically targeting Phospholipase A


 (PLA

)
transition state analogue

Key Applications:

  • X-Ray Crystallography: Trapping PLA

    
     in a catalytically relevant "product-like" state.
    
  • Kinetic Profiling: Determining

    
     values to map the hydrophobicity of enzyme active sites.
    
  • Mechanistic Validation: Proving Calcium-dependent ligand coordination.

Mechanism of Action: The "Transition State" Mimic

To use POPP effectively, one must understand why it binds. PLA

1

POPP mimics this state through two distinct structural features:

  • The Phosphate Headgroup: It carries a negative charge that coordinates directly with the catalytic

    
     ion and forms hydrogen bonds with the catalytic histidine/aspartate dyad (typically His48/Asp49 in bovine/porcine pancreatic PLA
    
    
    ). This mimics the oxyanion of the tetrahedral intermediate.
  • The Octylphenyl Tail: The hydrophobic octyl chain, attached to a phenyl ring, inserts into the enzyme's hydrophobic channel, mimicking the fatty acid tail of the natural lipid substrate.

Visualization: Ligand-Receptor Interaction Map

The following diagram illustrates the coordination logic within the PLA

PLA2_Binding_Mechanismcluster_enzymePLA2 Active Sitecluster_ligandp-Octylphenyl Phosphate (POPP)CaCatalytic Calcium (Ca2+)His48His48 (Catalytic Base)Asp49Asp49 (Ca2+ Ligand)Asp49->CaCoordinatesHydroChannelHydrophobic ChannelPhosphatePhosphate HeadgroupPhosphate->CaBidentate Coordination(Mimics Oxyanion)Phosphate->His48H-Bond StabilizationTailOctylphenyl TailTail->HydroChannelVan der WaalsInsertion

Figure 1: Mechanistic interaction map showing the bidentate coordination of the POPP phosphate group to the catalytic Calcium, essential for high-affinity binding.

Protocol A: Co-Crystallization of PLA -POPP Complex

This protocol describes the "soaking" method, which is often superior to co-crystallization in solution for avoiding precipitation due to the amphiphilic nature of POPP.

Reagents Required[2][3][4]
  • Purified PLA

    
    :  >10 mg/mL in 10 mM Tris-HCl, pH 7.4.
    
  • POPP Stock: 50 mM in 100% DMSO (Freshly prepared).

  • Crystallization Buffer: Typically 2-Methyl-2,4-pentanediol (MPD) based screens (e.g., 30% MPD, 100 mM Acetate pH 4.8) depending on the specific PLA

    
     isoform.
    
  • Calcium Additive: 10 mM

    
     (Absolute requirement).
    
Step-by-Step Workflow
  • Apo-Crystal Generation: Grow native PLA

    
     crystals using the hanging drop vapor diffusion method. Ensure 
    
    
    is present in the mother liquor (minimum 2-5 mM) to maintain the active site architecture required for POPP binding.
  • Ligand Preparation: Dilute the 50 mM POPP stock (in DMSO) into the reservoir solution to create a Soaking Solution .

    • Target Concentration: 1–2 mM POPP.

    • Note: Ensure the final DMSO concentration is <5% to prevent crystal cracking.

  • Soaking Procedure:

    • Transfer a robust apo-crystal to a fresh drop containing the Soaking Solution.

    • Incubation Time: 2 to 24 hours.

    • Observation: Monitor for cracking. If cracking occurs, perform stepwise soaking (0.1 mM

      
       0.5 mM 
      
      
      1.0 mM).
  • Cryo-Protection & Data Collection: Flash-cool the crystal in liquid nitrogen. Collect X-ray diffraction data.[2][3]

  • Validation (Electron Density): During refinement, look for a tetrahedral electron density connected to the

    
     ion. The phosphate group should replace the structural water usually found coordinated to Calcium in the apo-structure.
    

Protocol B: Kinetic Inhibition Assay ( Determination)

This protocol utilizes a mixed-micelle assay to determine the inhibitory potency of POPP. Since POPP is amphiphilic, it partitions into the substrate interface.

Experimental Design Logic
  • Substrate: 1,2-Dithio-analog of lecithin (diheptanoyl-thio-PC) is recommended for colorimetric detection using Ellman’s reagent (DTNB).

  • Surface Dilution: We use Triton X-100 mixed micelles to control the surface concentration of the substrate.

Reagents
  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM

    
    , 100 mM KCl.
    
  • Substrate Mix: 0.5 mM diheptanoyl-thio-PC + 2 mM Triton X-100.

  • Chromogen: 1 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Enzyme: PLA

    
     (final concentration ~10 ng/mL).
    
Workflow Diagram

Kinetic_WorkflowStep11. Prepare Mixed Micelles(Substrate + Triton X-100)Step22. Add POPP(Titration 0 - 500 µM)Step1->Step2Equilibrate 5 minStep33. Add Enzyme + Ca2+(Initiate Reaction)Step2->Step3Step44. Monitor Absorbance(414 nm, DTNB cleavage)Step3->Step4Continuous Read

Figure 2: Kinetic assay workflow for determining the inhibitory constant of POPP.

Procedure
  • Baseline Setup: In a quartz cuvette, mix Assay Buffer, DTNB, and Substrate Mix.

  • Inhibitor Addition: Add POPP at varying concentrations (e.g., 0, 10, 50, 100, 250, 500

    
    M).
    
  • Initiation: Add PLA

    
     enzyme.[4]
    
  • Measurement: Monitor the increase in absorbance at 414 nm for 2 minutes. The slope represents the initial velocity (

    
    ).
    
  • Data Analysis: Plot

    
     vs. [POPP]. Fit to a standard inhibition curve to find 
    
    
    .

Data Presentation & Analysis

When reporting results with POPP, use the following structure to ensure comparability with literature.

Representative Data Table (Simulated)
LigandSubstrate SystemIC

(

M)
Binding Mode (X-Ray)Mechanism
p-Octylphenyl Phosphate Mixed Micelle (Triton)55

5
Active Site (Ca

coord)
Transition State Analogue
p-Nitrophenyl PhosphateMixed Micelle (Triton)>1000Non-specificWeak Electrostatic
Fatty Acid (Octanoate)Mixed Micelle (Triton)450

30
Hydrophobic ChannelProduct Inhibition
Interpretation Guide
  • Low IC

    
    :  Indicates that the phosphate headgroup is successfully coordinating the Calcium, providing a significant entropic advantage over simple fatty acids.
    
  • Calcium Dependency: If you repeat the assay with EDTA (removing

    
    ), POPP binding should decrease drastically, validating the coordination mechanism.
    

Troubleshooting & Validation (Self-Correcting Systems)

  • Issue: Precipitation in Assay.

    • Cause: POPP has limited solubility in aqueous buffers.

    • Correction: Ensure Triton X-100 is present above its Critical Micelle Concentration (CMC ~0.24 mM) to solubilize POPP.

  • Issue: No Inhibition Observed.

    • Cause: Lack of Calcium.

    • Correction: Verify

      
       concentration. The phosphate-calcium bond is the primary driver of affinity.
      
  • Issue: Crystal Cracking.

    • Cause: DMSO shock or lattice rearrangement due to ligand binding.

    • Correction: Reduce DMSO to <2% or perform co-crystallization (mixing POPP with protein before setting up drops) instead of soaking.

References

  • Dennis, E. A. (1994). Diversity of group types, regulation, and function of phospholipase A2. Journal of Biological Chemistry, 269(20), 13057-13060.

  • Scott, D. L., White, S. P., Otwinowski, Z., Yuan, W., Gelb, M. H., & Sigler, P. B. (1990). Interfacial catalysis: the mechanism of phospholipase A2. Science, 250(4987), 1541-1546.

  • Gelb, M. H., et al. (1990). Fluoro ketone phospholipid analogues: enzymic hydrolysis and inhibition of phospholipase A2. Biochemistry, 29(41), 9572-9580.

  • Lombardo, D., & Dennis, E. A. (1985). Cobra venom phospholipase A2 inhibition by manoalide. Journal of Biological Chemistry, 260(13), 7234-7240. (Provides context on inhibition assays).

Troubleshooting & Optimization

Technical Support Center: Optimizing p-Octylphenyl Phosphate (OPP) in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of p-Octylphenyl Phosphate (OPP) in your enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing your experimental outcomes. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your assays are robust, reproducible, and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with OPP, providing quick and actionable answers grounded in established biochemical principles.

Q1: What is the optimal concentration range for p-Octylphenyl Phosphate (OPP) in a typical phosphatase assay?

A1: There is no single optimal concentration for OPP that fits all enzymes and conditions. The ideal concentration is empirically determined and is dependent on the Michaelis constant (Km) of the enzyme for OPP.[1] As a general starting point, it is advisable to use OPP at a concentration equal to or slightly above its Km value for the specific enzyme under investigation. This ensures that the enzyme is working at or near its maximum velocity (Vmax), providing a good signal-to-noise ratio without wasting substrate. For many protein tyrosine phosphatases (PTPs), the Km for similar substrates like p-Nitrophenyl Phosphate (pNPP) falls within the range of 0.5 - 10 mM.[2] A good starting point for optimization would be to test a range of OPP concentrations from 0.5 mM to 20 mM.

Q2: How does the hydrophobicity of OPP compared to pNPP affect its use in assays?

A2: The octyl group in OPP makes it significantly more hydrophobic than pNPP. This has several implications:

  • Solubility: OPP has lower aqueous solubility than pNPP. It may be necessary to prepare stock solutions in an organic solvent like DMSO and then dilute them into the aqueous assay buffer.[3]

  • Micelle Formation: Due to its amphipathic nature, OPP can form micelles at higher concentrations (its critical micelle concentration or CMC). Micelle formation can affect enzyme kinetics, potentially leading to substrate inhibition or altered enzyme activity. It is crucial to work at OPP concentrations below the CMC for accurate kinetic studies.

  • Enzyme Interactions: The hydrophobic octyl chain can interact with hydrophobic pockets in or near the active site of some enzymes, potentially influencing substrate binding and turnover. This can make OPP a more specific or potent substrate for certain phosphatases compared to pNPP.

Q3: What are the key components of an optimized assay buffer for use with OPP?

A3: An optimized assay buffer should maintain the pH at the enzyme's optimum and contain any necessary co-factors while avoiding components that interfere with the assay. Key considerations include:

  • Buffer System: The choice of buffer depends on the pH optimum of the enzyme. For neutral phosphatases, a buffer with a pH of around 7.2 is often used.[4] For acid or alkaline phosphatases, buffers with acidic or alkaline pH respectively are required.[5]

  • Ionic Strength: The ionic strength of the buffer can influence enzyme activity. Some phosphatases show altered activity at different salt concentrations.[6]

  • Additives: Some enzymes require specific metal ions (e.g., Mg2+, Zn2+) for activity.[7] Conversely, chelating agents like EDTA should be avoided if the enzyme is a metalloenzyme.

  • Reducing Agents: For enzymes sensitive to oxidation, such as PTPs which have a critical cysteine residue in their active site, the inclusion of a reducing agent like dithiothreitol (DTT) is often necessary.[8]

Q4: How can I accurately determine the concentration of the product, p-octylphenol?

A4: The product of the enzymatic reaction, p-octylphenol, is typically quantified spectrophotometrically. Under alkaline conditions, the hydroxyl group of p-octylphenol is deprotonated to form a phenolate anion, which has a strong absorbance at a specific wavelength, similar to p-nitrophenol's absorbance at 405 nm under alkaline conditions.[9][10] The exact wavelength of maximum absorbance for p-octylphenolate should be determined empirically. To quantify the product, a standard curve should be generated using known concentrations of p-octylphenol under the same final assay conditions (including the stop solution).

Section 2: Troubleshooting Guide

This in-depth guide provides a structured approach to resolving common issues encountered during OPP-based enzyme assays.

Problem 1: High Background Signal

A high background signal can mask the true enzyme activity and reduce the dynamic range of the assay.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Spontaneous Substrate Hydrolysis OPP, like other phosphate esters, can undergo non-enzymatic hydrolysis, especially at elevated temperatures and non-neutral pH.[11]1. Run a "no-enzyme" control: This is essential to quantify the rate of spontaneous hydrolysis. Subtract this rate from all measurements. 2. Optimize assay conditions: Lower the incubation temperature or shorten the incubation time if possible. Ensure the pH of the assay buffer is stable. 3. Prepare fresh substrate: Use freshly prepared OPP solutions for each experiment, as prolonged storage in aqueous buffers can lead to hydrolysis.
Contaminating Phosphatases The enzyme preparation may be contaminated with other phosphatases, or the sample itself (e.g., cell lysate) may contain endogenous phosphatases.1. Use highly purified enzyme: If possible, use a commercially available, purified enzyme. 2. Include specific inhibitors: If you are assaying a specific phosphatase, include inhibitors for other common phosphatases (e.g., use a neutral buffer for a neutral phosphatase to minimize acid and alkaline phosphatase activity).[12]
Interference from Assay Components Some compounds in your sample or buffer may absorb light at the same wavelength as the product.1. Run a "no-substrate" control: This will reveal any absorbance from the enzyme or other components at the detection wavelength. 2. Check for compound interference: If screening for inhibitors, test the absorbance of the compounds alone at the detection wavelength.[10]
Problem 2: Low or No Signal

A weak or absent signal suggests a problem with the enzyme's activity or the assay setup.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inactive Enzyme The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.1. Verify enzyme activity: Test the enzyme with a known, reliable substrate and protocol. 2. Check storage conditions: Ensure the enzyme has been stored at the correct temperature and in a suitable buffer. 3. Avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme.1. Perform a pH profile: Test the enzyme's activity over a range of pH values to find the optimum. 2. Optimize temperature: Determine the optimal temperature for the enzyme, balancing activity with stability. 3. Test different salt concentrations. [6]
Incorrect Substrate Concentration The OPP concentration may be too low, resulting in a low reaction rate.1. Perform a substrate titration: Measure enzyme activity at various OPP concentrations to determine the Km and ensure the concentration used is appropriate.
Presence of Inhibitors Your sample or buffer may contain inhibitors of the enzyme.1. Dialyze the sample: If your enzyme is in a crude lysate, dialysis can remove small molecule inhibitors. 2. Check for buffer component inhibition: Some buffer components can inhibit certain enzymes (e.g., phosphate buffers can inhibit phosphatases that release phosphate as a product).[13]
Problem 3: Poor Reproducibility or High Variability

Inconsistent results can arise from a variety of factors related to assay setup and execution.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inaccurate Pipetting Small errors in pipetting volumes of enzyme, substrate, or other reagents can lead to significant variability.1. Calibrate pipettes regularly. 2. Use appropriate pipette sizes for the volumes being dispensed. 3. Prepare master mixes of reagents to be added to all wells to minimize pipetting errors between wells.
Inconsistent Incubation Times Variations in the start and stop times of the reaction can lead to different amounts of product formation.1. Use a multichannel pipette to start and stop reactions simultaneously for multiple samples. 2. Stagger the addition of the starting reagent (e.g., enzyme or substrate) at fixed intervals and add the stop solution at the same intervals.
Substrate Instability If the OPP solution is not stable over the course of the experiment, this can lead to inconsistent results.1. Prepare fresh OPP solution for each experiment. 2. Keep the OPP solution on ice if the experiment is lengthy.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.1. Avoid using the outer wells of the plate for samples. Fill them with buffer or water instead. 2. Use plate sealers to minimize evaporation.

Section 3: Experimental Protocols & Visualizations

Protocol: Standard Enzyme Assay using p-Octylphenyl Phosphate

This protocol provides a general framework for a colorimetric phosphatase assay in a 96-well plate format.

Materials:

  • Purified enzyme

  • p-Octylphenyl Phosphate (OPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Stop Solution (e.g., 1 N NaOH)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of OPP (e.g., 100 mM in DMSO).

    • Prepare working solutions of OPP by diluting the stock solution in Assay Buffer to the desired final concentrations.

    • Prepare a solution of the enzyme in Assay Buffer at the desired concentration.

  • Set up the Assay Plate:

    • Add 50 µL of Assay Buffer to the "blank" wells.

    • Add 50 µL of the enzyme solution to the "sample" wells.

    • Add 50 µL of the enzyme solution to the "no-substrate control" wells.

  • Initiate the Reaction:

    • Add 50 µL of the OPP working solution to the "blank" and "sample" wells.

    • Add 50 µL of Assay Buffer to the "no-substrate control" wells.

  • Incubate:

    • Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction:

    • Add 50 µL of Stop Solution to all wells to quench the reaction and develop the color.

  • Read Absorbance:

    • Measure the absorbance at the predetermined wavelength maximum for p-octylphenolate.

Workflow Diagram: Troubleshooting High Background

G start High Background Signal Detected check_no_enzyme Run 'No-Enzyme' Control start->check_no_enzyme is_control_high Is background in control high? check_no_enzyme->is_control_high spontaneous_hydrolysis Potential Spontaneous Substrate Hydrolysis is_control_high->spontaneous_hydrolysis Yes check_contaminants Check for Contaminating Phosphatases is_control_high->check_contaminants No optimize_conditions Optimize Assay Conditions: - Lower temperature - Shorten incubation time - Use fresh substrate spontaneous_hydrolysis->optimize_conditions end_resolved Background Issue Resolved optimize_conditions->end_resolved is_contaminant_likely Is contamination likely? check_contaminants->is_contaminant_likely purify_or_inhibit Use more purified enzyme or add specific inhibitors is_contaminant_likely->purify_or_inhibit Yes check_interference Check for Compound Interference is_contaminant_likely->check_interference No purify_or_inhibit->end_resolved run_no_substrate Run 'No-Substrate' Control check_interference->run_no_substrate is_interference Is there absorbance without substrate? run_no_substrate->is_interference identify_interfering_component Identify and replace interfering component in buffer or sample is_interference->identify_interfering_component Yes is_interference->end_resolved No identify_interfering_component->end_resolved

Caption: Troubleshooting workflow for high background signals.

References

  • Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. National Center for Biotechnology Information. [Link]

  • pNPP Phosphatase Assay (PNPP). ScienCell Research Laboratories. [Link]

  • Analysis of Protein Tyrosine Phosphatases and Substrates. National Center for Biotechnology Information. [Link]

  • pNPP Phosphatase Assay. 3H Biomedical. [Link]

  • Serine/Threonine Protein Phosphatase Assays. National Center for Biotechnology Information. [Link]

  • SOP: Enzyme assays (pNP). Soils Lab. [Link]

  • The non-enzymatic hydrolysis of p-nitrophenyl phosphate. ResearchGate. [Link]

  • Regulation of calcium phosphate phase transition kinetics in aqueous solution via additives. RSC Publishing. [Link]

  • Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery. National Center for Biotechnology Information. [Link]

  • How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environemnt??. ResearchGate. [Link]

  • Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. National Center for Biotechnology Information. [Link]

  • Phosphate Binding in the Active Site of Alkaline Phosphatase and the Interactions of 2-Nitrosoacetophenone with Alkaline Phosphatase-Induced Small Structural Changes. National Center for Biotechnology Information. [Link]

  • Aqueous Phase Kinetic Studies Involving Intermediates of Environmental Interest: Phosphate Radicals and Their Reactions with Substituted Benzenes. ResearchGate. [Link]

  • Parameter Reliability and Understanding Enzyme Function. National Center for Biotechnology Information. [Link]

  • The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump. National Center for Biotechnology Information. [Link]

  • Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. ResearchGate. [Link]

  • Enzyme+Activity+Phosphatase.doc. ResearchGate. [Link]

  • Identification of Protein Tyrosine Phosphatase (PTP) Substrates. National Center for Biotechnology Information. [Link]

  • A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Longdom Publishing. [Link]

  • Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. MDPI. [Link]

  • Capillary Electrophoresis-Based Assay of Phosphofructokinase-1. National Center for Biotechnology Information. [Link]

  • Could you please help in troubleshooting a protocol for 'total inorganic phosphate quantification from plant samples, or suggest a different protocol?. ResearchGate. [Link]

  • NIH Public Access. Herschlag Lab. [Link]

  • Integrating virtual and biochemical screening for protein tyrosine phosphatase inhibitor discovery. PubMed. [Link]

  • How to inhibit non-enzymatic hydrolysis of ATP during inorganic phosphate detection?. ResearchGate. [Link]

  • Alkaline phosphatase interference in immuno-enzymatic assays. National Center for Biotechnology Information. [Link]

  • PTP-PEST. cytosolic protein tyrosine phosphatase Identification of p130(cas) as a substrate for the. CORE. [Link]

  • (PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays. ResearchGate. [Link]

  • Protein tyrosine phosphatase function: the substrate perspective. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: p-Octylphenyl Phosphate (OPP) Assay

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the p-Octylphenyl Phosphate (OPP) assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on assay validation, quality control, and troubleshooting. As the quantification of OPP, a metabolite of the endocrine-disrupting chemical octylphenol, is critical in toxicology and environmental monitoring, ensuring the reliability and accuracy of your data is paramount.[1][2][3] This resource synthesizes established principles of bioanalytical method validation to provide a robust framework for your work.

Section 1: Assay Validation - The Foundation of Reliable Data

Proper validation is a documented process that demonstrates an analytical method is reliable and fit for its intended purpose.[4] For a quantitative OPP assay, this involves establishing a series of performance characteristics to ensure your results are accurate, precise, and reproducible. The principles outlined here are based on guidelines for bioanalytical method validation from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]

Key Validation Parameters

A bioanalytical method must be validated to demonstrate selectivity, accuracy, precision, sensitivity, reproducibility, and stability.[6] The acceptance criteria for these parameters are crucial for ensuring the integrity of the data generated.

Parameter Description Acceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify OPP in the presence of other components in the sample matrix.[6] Assessed by analyzing at least six different blank matrix sources.No significant interfering peaks at the retention time of OPP in blank samples. Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ).
Accuracy The closeness of the measured value to the nominal or known true value.The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.[4]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measured as Coefficient of Variation (%CV).The %CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[4]
Calibration Curve & Linearity The relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero standards. A correlation coefficient (r²) of ≥0.99 is typically required.[2][9]
Sensitivity (LLOQ) The lowest concentration of OPP in a sample that can be quantitatively determined with acceptable accuracy and precision.Analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above.
Stability The chemical stability of OPP in a given matrix under specific conditions for specific time intervals. Includes freeze-thaw, short-term (bench-top), and long-term stability.Mean concentrations of stability samples should be within ±15% of the nominal concentration.
Recovery The efficiency of the extraction process, comparing the analytical response of an analyte extracted from a matrix with the response of a non-extracted standard.Recovery does not need to be 100%, but it should be consistent and reproducible.
Workflow for Assay Validation

The validation process follows a structured workflow to ensure all parameters are thoroughly tested and documented.

Assay_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Runs cluster_2 Phase 3: Reporting Dev Method Development (Sample Prep, LC-MS/MS tuning) Run1 Validation Run 1 (Accuracy, Precision, Linearity) Dev->Run1 Proceed if optimized Run2 Validation Run 2 (Accuracy, Precision, Linearity) Run1->Run2 Report Validation Report Generation Run1->Report Compile Data Run3 Validation Run 3 (Accuracy, Precision, Linearity) Run2->Run3 Run2->Report Compile Data Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Run3->Stability Selectivity Selectivity & Matrix Effect Run3->Selectivity Run3->Report Compile Data Stability->Report Selectivity->Report

Caption: A typical workflow for bioanalytical method validation.

Section 2: Quality Control (QC) - Ensuring Ongoing Performance

Once an assay is validated, a robust quality control system is essential to ensure its continued performance during routine use.[10] This involves analyzing QC samples at multiple concentrations alongside unknown samples in every analytical run.

Implementing a QC System
  • Prepare QC Samples: Prepare QC samples in the same biological matrix as the study samples at a minimum of three concentration levels: low, medium, and high.[11]

  • Establish Control Limits: Analyze the QC samples over a series of runs (e.g., 20 runs) to establish a mean and standard deviation (SD) for each level.

  • Use Levey-Jennings Charts: Plot the daily QC results on a Levey-Jennings chart to visually monitor the assay's performance against the calculated mean and SD limits (typically ±1 SD, ±2 SD, and ±3 SD).[12][13][14]

  • Apply Westgard Rules: Use a multi-rule QC system, such as Westgard rules, to evaluate the acceptability of each analytical run.[12][15][16] These rules help differentiate between random error and systematic shifts or trends in the data.[14]

Levey_Jennings_Chart Levey-Jennings Chart with Westgard Rule Violation 1 2 3 4 5 6 7 8 9 10 Mean Mean p1SD +1 SD p2SD +2 SD p3SD +3 SD m1SD -1 SD m2SD -2 SD m3SD -3 SD p1 p2 p3 p4 p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p10 label_node Trend Detected (4_1s Rule Violation): Four consecutive points > +1 SD. Indicates systematic error.

Caption: Example Levey-Jennings chart showing a systematic trend.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your OPP assay. The focus here is on assays using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common high-sensitivity technique for this type of analysis.[1]

Q1: I'm observing a high background signal or "noise" in my chromatograms. What are the likely causes and solutions?

  • A1: High background can originate from several sources. Here’s how to investigate:

    • Contaminated Solvents/Reagents: Ensure you are using high-purity, LC-MS grade solvents. Contaminants can leach from plastic containers or tubing. Flush the system with fresh, high-quality mobile phase.[17]

    • Dirty Ion Source: The ion source is prone to contamination from the sample matrix. A weekly cleaning of the ion source is a good preventative measure to maintain sensitivity and reduce noise.[17]

    • Carryover: Residual OPP from a high-concentration sample may be injected in subsequent runs. To fix this, inject several blank samples after a high-concentration sample. Optimize the needle wash procedure by using a stronger wash solvent.

    • Improper Sample Preparation: The sample cleanup may be insufficient, leading to matrix components being injected into the system. Consider a more rigorous extraction method, such as Solid-Phase Extraction (SPE), to better remove interferences.[18]

Q2: My analyte peaks are showing poor shape (e.g., fronting, tailing, or splitting). What should I do?

  • A2: Poor peak shape compromises integration and affects accuracy. Consider these points:

    • Column Degradation: The analytical column has a finite lifetime. A loss of performance, often seen as peak tailing or splitting, indicates the column may need to be replaced. Flushing the column according to the manufacturer's instructions can sometimes resolve the issue.[17]

    • Mobile Phase Mismatch: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.

    • pH Issues: The pH of the mobile phase can affect the ionization state of OPP. Ensure the mobile phase pH is consistent and appropriate for the analyte and column chemistry.

    • System Contamination: Buildup of contaminants at the head of the column can cause split peaks. Using a guard column can help protect the analytical column.

Q3: I'm experiencing significant ion suppression, leading to low sensitivity and poor reproducibility. How can I troubleshoot this "matrix effect"?

  • A3: Matrix effect is a major concern in LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[18][19][20]

    • Identify the Problem: A common method to identify matrix effects is to compare the response of OPP in a neat solvent to its response in an extracted blank matrix that has been spiked post-extraction.[19] A significant difference indicates the presence of matrix effects.

    • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering compounds. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at cleaning up complex samples than simple protein precipitation.[18][21]

    • Optimize Chromatography: Adjust the chromatographic gradient to separate the OPP from the interfering matrix components. A different column chemistry might also provide the necessary selectivity.[21]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[21] A SIL-IS is chemically identical to the analyte and will be affected by ion suppression in the same way, thus providing a reliable basis for quantification.

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[20]

Troubleshooting_Matrix_Effects Start Poor Reproducibility or Low Sensitivity Observed Assess Assess Matrix Effect (Post-extraction spike vs. Neat) Start->Assess Optimize_Prep Optimize Sample Prep (e.g., switch to SPE) Assess->Optimize_Prep Matrix Effect > 15%? End Method Robust Assess->End Matrix Effect < 15%? (Problem is elsewhere) Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_Prep->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Dilute Dilute Sample Optimize_LC->Dilute If sensitivity permits Use_SIL_IS->End Dilute->End

Caption: Decision tree for troubleshooting LC-MS/MS matrix effects.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to prepare calibration standards for an OPP assay? A: Calibration standards should be prepared in the same biological matrix as the samples to be analyzed (e.g., human plasma, urine).[22] This is known as using a matrix-matched calibrator and helps to compensate for matrix effects that may occur during extraction and analysis.

Q: How often should I calibrate my LC-MS/MS system? A: The mass spectrometer should be calibrated regularly according to the manufacturer's recommendations, typically using a certified calibration standard.[17] For the quantitative assay itself, a full calibration curve must be run with every batch of samples to ensure accuracy.

Q: My competitive ELISA for OPP is showing a very high background. What could be the issue? A: High background in a competitive ELISA can be due to several factors. Check for non-specific binding by running wells without the primary antibody. You may need to optimize your blocking buffer, increase the number of wash steps, or decrease the concentration of the detection conjugate. Also, ensure all reagents have been brought to room temperature before use.[23]

Q: What are the key considerations for sample collection and handling for biomonitoring studies of OPP? A: Strict protocols for specimen collection, handling, and storage are critical to ensure sample integrity.[24] Key factors include the timing of sample collection relative to exposure, the use of appropriate collection containers that do not leach interfering chemicals, and maintaining the correct storage temperature to ensure the stability of OPP in the matrix.[24][25] It is highly advisable to test lots of collection containers for contamination before use.[26]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved February 7, 2026, from [Link]

  • Annesley, T. M. (2003). Pitfalls in LC-MS(-MS) Analysis. GTFCh. Retrieved February 7, 2026, from [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal. Retrieved February 7, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved February 7, 2026, from [Link]

  • New FDA Guidance on Bioanalytical Method Validation. (n.d.). Kymos. Retrieved February 7, 2026, from [Link]

  • Cheu, R. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. Retrieved February 7, 2026, from [Link]

  • Analytical Methods for Measuring Endocrine Disruptors and Pharmaceuticals. (n.d.). ASCE Library. Retrieved February 7, 2026, from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2018). Eurofins. Retrieved February 7, 2026, from [Link]

  • Zafra-Gómez, A., et al. (2023). New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry. PubMed. Retrieved February 7, 2026, from [Link]

  • Quality assurance and quality control for human biomonitoring data—focus on matrix reference materials. (2025). SpringerLink. Retrieved February 7, 2026, from [Link]

  • Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved February 7, 2026, from [Link]

  • Using Levey Jennings Plots for Clinical Decision Making. (n.d.). University of Birmingham. Retrieved February 7, 2026, from [Link]

  • Guidance for Laboratory Biomonitoring Programs. (2019). Association of Public Health Laboratories. Retrieved February 7, 2026, from [Link]

  • Method development and validation for the determination of selected endocrine disrupting compounds... (2016). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Basic Lessons in Laboratory Quality Control. (n.d.). SLMTA. Retrieved February 7, 2026, from [Link]

  • Application of Biological Monitoring Methods for Chemical Exposures in Occupational Health. (n.d.). Centers for Disease Control and Prevention. Retrieved February 7, 2026, from [Link]

  • Development of a sensitive method for the quantitative analysis of 34 organophosphate esters... (2025). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Biological monitoring (biomonitoring). (2011). OSHwiki. Retrieved February 7, 2026, from [Link]

  • Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. Retrieved February 7, 2026, from [Link]

  • Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass. (2023). TIB. Retrieved February 7, 2026, from [Link]

  • Chapter 3 Levey-Jennings Charts & Westgard Rules. (2012). YouTube. Retrieved February 7, 2026, from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2022). Eurofins. Retrieved February 7, 2026, from [Link]

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • ELISA Troubleshooting Guide. (n.d.). Bio-Techne. Retrieved February 7, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • Biological Monitoring Guidelines. (n.d.). Health and Safety Authority. Retrieved February 7, 2026, from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved February 7, 2026, from [Link]

  • Quality Control using Westgard Rules in Analyzer Diagnostics (Clinical Chemistry). (2024). LinkedIn. Retrieved February 7, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved February 7, 2026, from [Link]

  • Annex 12.3 Levey–Jennings control charts and Westgard rules. (n.d.). World Health Organization. Retrieved February 7, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

Sources

Refinement of p-Octylphenyl Phosphate synthesis to improve yield and purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Refinement of p-Octylphenyl Phosphate Synthesis

Topic: Optimization of Yield and Purity in p-Octylphenyl Phosphate (Mono-ester) Synthesis Target Audience: Pharmaceutical Researchers, Process Chemists, and Biochemistry Professionals Document ID: TS-OPP-2024-01

Executive Summary & Core Logic

The synthesis of p-Octylphenyl Phosphate (CAS 3126-07-0) often results in a complex mixture of mono-esters, di-esters, and unreacted p-octylphenol. For drug development and high-sensitivity biochemical assays, the mono-ester is frequently the target due to its specific amphiphilic properties and utility as a phosphatase substrate.

The primary technical bottleneck is not the phosphorylation reaction itself, but the selectivity and downstream purification . Standard recrystallization often fails to separate the mono-ester from the di-ester effectively due to similar solubility profiles in non-polar solvents.

The Refinement Strategy: This guide pivots from standard purification to a Selective Salt Precipitation (SSP) protocol. By exploiting the differential solubility of alkali metal salts of the phosphate esters in specific organic solvents, we can achieve >98% purity of the mono-ester.[1]

Synthesis & Refinement Workflow

The following diagram illustrates the optimized pathway, highlighting the critical "fork" where the mono-ester is isolated from the di-ester impurity.

OPP_Synthesis Start Reactants: p-Octylphenol + POCl3 Rxn Phosphorylation (0-5°C, then reflux) Start->Rxn Controlled Addition Hydrolysis Hydrolysis (Convert Dichloridate to Ester) Rxn->Hydrolysis Quench Crude Crude Mixture: Mono-ester + Di-ester + Phenol Hydrolysis->Crude SaltForm Salt Formation: Add NaOH/LiOH Crude->SaltForm Critical Step SolventWash Selective Solvent Wash (Toluene/Heptane) SaltForm->SolventWash SolidPhase Solid Phase: Mono-ester Salt (Precipitates) SolventWash->SolidPhase Insoluble LiquidPhase Liquid Phase: Di-ester Salt (Dissolved) SolventWash->LiquidPhase Soluble Acidification Acidification (HCl) & Extraction SolidPhase->Acidification FinalProduct Final Product: p-Octylphenyl Phosphate (>98% Mono-ester) Acidification->FinalProduct

Figure 1: Optimized workflow for the synthesis and purification of p-Octylphenyl Phosphate, emphasizing the Selective Salt Precipitation (SSP) method.

Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users in the field.

Q1: My reaction yield is high, but 31P NMR shows a 50:50 mix of mono- and di-esters. How do I shift this?

Diagnosis: This is a stoichiometry and addition order issue. Technical Insight: If you add


 to the phenol, the locally high concentration of phenol favors the formation of di- and tri-esters.
Corrective Action: 
  • Reverse Addition: Dissolve

    
     (1.1 equivalents) in the solvent first. Add the p-octylphenol solution slowly to the 
    
    
    
    at low temperature (0–5°C).
  • Rationale: This ensures the phenol always encounters an excess of

    
    , favoring the formation of the mono-dichloridate intermediate (
    
    
    
    ), which hydrolyzes to the mono-ester.
Q2: I cannot crystallize the product; it remains a viscous oil.

Diagnosis: Presence of unreacted p-octylphenol or di-ester impurities prevents crystal lattice formation. Technical Insight: p-Octylphenyl phosphate is difficult to crystallize if the purity is below 90%. The "oil" is likely a eutectic mixture of impurities. Corrective Action:

  • Do not attempt direct crystallization of the crude oil.

  • Implement the SSP Method (See Protocol below). The sodium salt of the mono-ester is a solid, whereas the impurities stay in the organic layer. Once purified and re-acidified, the mono-ester will crystallize readily from hexane or benzene.

Q3: The final product has a persistent yellow/brown color.

Diagnosis: Oxidation of unreacted phenols or trace metal contamination. Technical Insight: Phenolic compounds oxidize to quinones over time, especially in basic conditions if not deoxygenated. Corrective Action:

  • Nitrogen Blanket: Perform the initial phosphorylation and the alkaline hydrolysis steps under

    
     atmosphere.
    
  • Activated Carbon: During the final recrystallization, add 5% w/w activated carbon, reflux for 10 minutes, and hot filter.

Q4: How do I efficiently separate the Di-ester without column chromatography?

Diagnosis: Column chromatography is unscalable for gram-to-kilogram synthesis. Technical Insight: The acidity of the P-OH groups differs.[2][3] The mono-ester has two acidic protons; the di-ester has one. However, the solubility of their alkali salts differs drastically in non-polar solvents. Corrective Action: Use the Lithium/Sodium Separation Method .

  • Mono-ester Salt: Insoluble in toluene/ether.

  • Di-ester Salt: Soluble in toluene/ether.

Optimized Experimental Protocol

Objective: Synthesis of high-purity (>98%) p-Octylphenyl Phosphate Monoester.

Phase A: Phosphorylation[4]
  • Setup: 3-neck round bottom flask, inert atmosphere (

    
    ), dropping funnel, thermometer.
    
  • Reagents:

    • Phosphorus Oxychloride (

      
      ): 1.2 molar equivalents.
      
    • p-Octylphenol: 1.0 molar equivalent.

    • Solvent: Dry Toluene or Dichloromethane (DCM).

  • Procedure:

    • Cool

      
       solution to 0–5°C .
      
    • Add p-Octylphenol dissolved in solvent dropwise over 2 hours. Crucial: Maintain temp <5°C to prevent di-ester formation.

    • Allow to warm to room temperature (RT) and stir for 12 hours (or reflux for 2 hours if using Toluene to drive off HCl).

    • In-Process Check: 31P NMR should show dominant peak for mono-dichloridate (~ +3-5 ppm relative to

      
      ).
      
Phase B: Hydrolysis
  • Pour the reaction mixture into crushed ice/water (excess water required).

  • Stir vigorously for 4 hours at 50-60°C to hydrolyze the P-Cl bonds to P-OH.

  • Separate the organic layer (contains the crude phosphates).

Phase C: The Refinement (Selective Salt Precipitation)

This step replaces standard chromatography.

  • Neutralization: Treat the crude organic phase (containing mono/di esters) with Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution (20% aq) until pH ~9-10.

  • Solvent Swap: If the solvent was DCM, swap to Toluene or Diethyl Ether .

  • Precipitation:

    • The Di-octylphenyl phosphate sodium salt will remain dissolved in the organic phase (due to the two lipophilic octyl chains).

    • The Mono-octylphenyl phosphate disodium salt will precipitate as a white solid (due to high charge density and lower lipophilicity).

  • Filtration: Filter the white solid. Wash the cake with cold Toluene to remove traces of di-ester.

    • Filtrate: Contains Di-ester (discard or recover if needed).

    • Filter Cake: Contains target Mono-ester salt.

Phase D: Acidification & Isolation
  • Dissolve the filter cake in warm water.

  • Acidify with 6M HCl to pH 1. The free acid mono-ester will precipitate or oil out.

  • Extract with Ethyl Acetate or Ether.

  • Dry over

    
     and evaporate.
    
  • Recrystallization: Recrystallize the residue from n-Hexane or Petroleum Ether to yield white needles.

Data & Specifications

Solubility Profile of Phosphate Salts (Critical for Separation)

SpeciesSolvent: WaterSolvent: Toluene/EtherSolvent: Hexane
Mono-ester (Free Acid) LowHighModerate (Hot)
Di-ester (Free Acid) InsolubleHighHigh
Mono-ester (Na/Li Salt) High Insoluble (Precipitate) Insoluble
Di-ester (Na/Li Salt) LowHigh (Soluble) High

Typical Yields & Purity

ParameterStandard Method (Direct Hydrolysis)Optimized Method (SSP Refinement)
Mono-ester Purity 70 - 85%> 98.5%
Di-ester Impurity 10 - 25%< 0.5%
Free Phenol 1 - 5%< 0.1%
Appearance Yellow/Brown OilWhite Crystalline Solid

References

  • Rubin, A. (1977). Method for separating mono- and di-octylphenyl phosphoric acid esters. U.S. Patent 4,051,202. Washington, DC: U.S. Patent and Trademark Office. Link

    • Primary source for the selective salt precipit
  • Kurosaki, T., et al. (2004). Synthesis and properties of alkyl phosphates. Journal of Surfactants and Detergents. Link

    • Provides data on reaction stoichiometry and mono/di r
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Dodecyl Diphenyl Phosphate. Link

    • General protocols for aryl phosphate purification and distill
  • Amin, S., et al. (2020).[4][5] A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). Phosphorus, Sulfur, and Silicon and the Related Elements.[4][6] Link

    • Mechanistic insights into POCl3 reactivity and temper

Sources

Troubleshooting variability in p-Octylphenyl Phosphate experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: p-Octylphenyl Phosphate (OPP)

Introduction: Navigating the Nuances of p-Octylphenyl Phosphate Assays

Welcome to the technical support resource for p-Octylphenyl Phosphate (OPP). As a critical substrate in various enzymatic assays, particularly for phosphatases, OPP's unique chemical properties can introduce variability into experimental results. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. My goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to generate reliable and reproducible data.

The structure of OPP, featuring a hydrophilic phosphate head and a hydrophobic octyl-phenyl tail, gives it amphiphilic characteristics. This can influence its interaction with enzymes and its behavior in aqueous solutions, a factor often overlooked in standard protocols.[1][2] This guide will address these subtleties head-on, providing a self-validating framework for your experimental design.

Section 1: Foundational Knowledge & Pre-Experiment Checks

Variability often originates from overlooked foundational steps. Ensuring the integrity of your reagents and setup is the first line of defense against erroneous results.

Reagent Quality, Storage, and Handling

Question: My results are inconsistent from week to week. Could my p-Octylphenyl Phosphate be degrading?

Answer: Yes, this is a primary suspect. Organophosphate esters are susceptible to hydrolysis, a reaction that cleaves the phosphate group from the phenyl ring.[3] The rate of this hydrolysis is significantly influenced by pH and temperature.

  • Causality: The phosphorus-oxygen bond in OPP is the target for nucleophilic attack by water. This reaction is often catalyzed by acidic or, more commonly, alkaline conditions.[4][5] Storing OPP solutions, especially working dilutions in aqueous buffers, can lead to a gradual increase in free phosphate, which will elevate your assay background and reduce the concentration of the active substrate.

  • Preventative Protocol:

    • Stock Solution: Prepare a high-concentration stock solution of OPP in an anhydrous organic solvent like DMSO or ethanol, in which it is more stable.

    • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes.

    • Storage: Store these aliquots at -20°C or -80°C, protected from light.

    • Working Solution: On the day of the experiment, prepare the aqueous working solution from a fresh stock aliquot. Do not store aqueous dilutions for more than a few hours.

Solution Type Solvent Recommended Storage Temp. Max. Recommended Storage Time Key Consideration
Primary Stock Anhydrous DMSO / Ethanol-20°C or -80°C> 6 monthsAvoid repeated freeze-thaw cycles.
Working Dilution Aqueous Assay Buffer2-8°C< 4 hoursPrepare fresh immediately before use.

This table summarizes best practices for storing OPP solutions to maintain chemical integrity, drawing parallels from stability studies of other phosphate-containing compounds.[6][7]

The Hidden Contaminant: Exogenous Phosphate

Question: My "no-enzyme" blank control shows a very high signal. What's causing this?

Answer: The most common cause of high background in any phosphate-based assay is contamination from exogenous inorganic phosphate (Pi).

  • Causality: Phosphate is ubiquitous in the lab environment. It is a major component of many detergents used for washing glassware and is present in dust and biological contaminants.[8] Since phosphate detection assays are often highly sensitive, even trace amounts of contamination can lead to significant background signal, masking the true enzymatic activity.

  • Self-Validating System:

    • Dedicated Labware: Use disposable, sterile plasticware (tubes, plates, pipette tips) exclusively for your phosphate assays.

    • Water Purity: Use the highest purity, phosphate-free water available (e.g., Milli-Q or equivalent) for all buffers and solutions.

    • Buffer Integrity: Screen all buffer components for phosphate contamination. Some commercial reagents can contain significant levels of Pi.

    • Lab Hygiene: Maintain a clean work area. Wear gloves to prevent contamination from skin.

Section 2: Troubleshooting Experimental Variability (Q&A)

This section directly addresses specific issues you may encounter during your experiments.

Diagram: Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve common issues in OPP-based assays.

TroubleshootingWorkflow Start High Variability or Unexpected Results Check_Blank Is the 'No-Enzyme' Blank Signal High? Start->Check_Blank Contamination Potential Pi Contamination or Spontaneous Hydrolysis Check_Blank->Contamination Yes Check_Signal Is the 'Positive Control' Signal Low or Absent? Check_Blank->Check_Signal No Implement_Clean Action: Use Phosphate-Free Plasticware & Fresh Reagents. Run Substrate-Only Control. Contamination->Implement_Clean Resolved Problem Resolved Implement_Clean->Resolved Enzyme_Issue Potential Enzyme Inactivity or Substrate Degradation Check_Signal->Enzyme_Issue Yes Check_Kinetics Are Replicate Readings Erratic or Non-Linear? Check_Signal->Check_Kinetics No Check_Enzyme Action: Verify Enzyme Activity with a Different Substrate. Use Fresh OPP Aliquot. Enzyme_Issue->Check_Enzyme Check_Enzyme->Resolved Assay_Conditions Issue with Assay Conditions (Pipetting, Temp, Inhibitors) Check_Kinetics->Assay_Conditions Yes Check_Kinetics->Resolved No Optimize_Assay Action: Check Pipettes, Ensure Temp Stability, Screen for Inhibitors, Optimize Enzyme/Substrate Conc. Assay_Conditions->Optimize_Assay Optimize_Assay->Resolved

Caption: A step-by-step decision tree for troubleshooting OPP assays.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Signal-to-Noise Ratio 1. High background from Pi contamination.2. Spontaneous hydrolysis of OPP.3. Low enzyme activity.1. Mitigate Contamination: Strictly follow the "Hidden Contaminant" protocol (Section 1.2).[8]2. Control for Hydrolysis: Prepare OPP working solution immediately before use. Run a "substrate + buffer" (no enzyme) control for the full incubation time to quantify spontaneous hydrolysis.3. Optimize Enzyme Concentration: Perform an enzyme titration to find a concentration that gives a robust signal within the linear range of the assay.
Poor Replicability Between Wells 1. Inconsistent pipetting.2. Bubbles in wells.3. Temperature gradients across the plate.1. Pipetting: Use calibrated pipettes and ensure tips are properly submerged. For small volumes, use reverse pipetting.[9]2. Bubbles: Visually inspect wells after adding reagents. Centrifuge the plate briefly (e.g., 300 x g for 1 min) to remove bubbles.[9]3. Temperature: Ensure the plate and all reagents have equilibrated to the assay temperature before starting the reaction.
Non-Linear Reaction Rate (Progress Curve) 1. Substrate Depletion: The enzyme is consuming OPP faster than the initial rate.2. Enzyme Instability: The enzyme is losing activity over the assay duration.3. Product Inhibition: The generated p-Octylphenol or free phosphate is inhibiting the enzyme.4. Surfactant Effects: At certain concentrations, the amphiphilic OPP may form micelles or alter enzyme conformation, affecting kinetics.[1][10]1. Adjust Concentrations: Reduce the enzyme concentration or increase the OPP concentration. Ensure you are measuring the initial reaction velocity.2. Check Stability: Run the reaction for a shorter time period where the rate is linear.3. Dilute Sample: If product inhibition is suspected, diluting the sample may alleviate the effect.4. Test Concentrations: Vary the OPP concentration widely to see if the kinetics are biphasic, which can be indicative of surfactant effects on enzyme activity.[11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary interfering substances I should be aware of? A1: Besides exogenous phosphate, several substances can interfere. Reducing agents (like DTT or β-mercaptoethanol) can interfere with colorimetric assays that use a reduction step (e.g., malachite green).[12] High concentrations of certain ions or chelators (like EDTA) can inhibit metallo-phosphatases. If your sample is complex (e.g., serum or cell lysate), endogenous phosphatases can cleave the OPP substrate, while high protein content can sometimes interfere with reagent chemistry.[13][14] Always run appropriate controls with your sample matrix.

Q2: Can I use a kinetic or endpoint measurement for my assay? A2: Both are possible, but the choice depends on your objective.

  • Kinetic (Progress Curve): This is the preferred method for determining enzyme kinetics (Vmax, Km). It involves taking multiple readings over time and calculating the initial velocity (the slope of the linear portion of the curve). This method is more robust as it can reveal issues like substrate depletion or enzyme instability.

  • Endpoint: This method involves a single reading after a fixed incubation time. It is simpler and higher-throughput, suitable for screening applications. However, it is crucial to first perform a time-course experiment to ensure that the chosen endpoint falls within the linear range of the reaction for all conditions tested.

Q3: How does the surfactant-like nature of p-Octylphenyl Phosphate affect my experiment? A3: The amphiphilic properties of OPP can be a significant source of variability. Above its critical micelle concentration (CMC), OPP molecules can self-assemble into micelles. This can effectively reduce the concentration of monomeric OPP available to the enzyme, leading to complex kinetic profiles. Furthermore, surfactants can directly interact with enzymes, sometimes causing denaturation or, conversely, stabilization and enhanced activity.[1][2] If you observe unusual kinetics, consider performing the assay in the presence of a benign, non-ionic detergent like Triton X-100 to maintain a consistent micellar environment, which can sometimes negate aggregation-based artifacts.[15]

Section 4: Standard Protocol - Colorimetric Assay for Phosphatase Activity

This protocol provides a generalized method for measuring phosphatase activity using OPP and a malachite green-based reagent for phosphate detection.

Diagram: Assay Workflow

AssayWorkflow A Prepare Reagents: 1. Assay Buffer 2. OPP Substrate 3. Enzyme Solution 4. Phosphate Standard B Set up 96-Well Plate: - Standards - Blanks (No Enzyme) - Samples A->B C Initiate Reaction: Add Enzyme to Wells (or Substrate if pre-incubating enzyme) B->C D Incubate: Controlled Temperature (e.g., 37°C) for a Fixed Time (e.g., 30 min) C->D E Stop Reaction & Develop Color: Add Detection Reagent (e.g., Malachite Green) D->E F Read Absorbance: (e.g., at 620-650 nm) E->F

Caption: General workflow for a colorimetric phosphatase assay using OPP.

Reagent Preparation
  • Assay Buffer: Prepare a buffer appropriate for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂ for many alkaline phosphatases). Ensure it is made with phosphate-free water.

  • Phosphate Standard (1 mM): Dissolve an appropriate amount of potassium phosphate monobasic (KH₂PO₄) in phosphate-free water. From this, prepare a dilution series (e.g., 0 to 100 µM) in Assay Buffer for the standard curve.

  • OPP Substrate Solution (e.g., 10 mM): On the day of the assay, dilute your concentrated OPP stock (from Section 1.1) into Assay Buffer to the desired final working concentration.

  • Enzyme Solution: Dilute your enzyme stock to a working concentration in ice-cold Assay Buffer immediately before use.

  • Detection Reagent (Malachite Green): Prepare according to a standard protocol (e.g., dissolve ammonium molybdate and malachite green in acid). Commercial kits are also widely available and recommended for consistency.[8]

Assay Procedure (96-well plate format)
  • Standard Curve: Add 50 µL of each phosphate standard dilution to separate wells.

  • Controls & Samples:

    • Blank (No Enzyme): Add 25 µL of Assay Buffer and 25 µL of OPP Substrate Solution.

    • Samples: Add 25 µL of your diluted enzyme and 25 µL of Assay Buffer (or OPP Substrate Solution, depending on how you start the reaction).

  • Reaction Initiation: Start the reaction by adding the final component. For example, add 25 µL of OPP Substrate Solution to the enzyme wells, or add 25 µL of the enzyme solution to wells already containing substrate. The final volume should be consistent (e.g., 50 µL).

  • Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a pre-determined time (e.g., 15-60 minutes) where the reaction is linear.

  • Color Development: Stop the reaction by adding 100 µL of the Malachite Green Detection Reagent to all wells. This reagent is typically acidic, which will denature the enzyme.

  • Final Incubation: Incubate at room temperature for 15-30 minutes to allow for full color development.[8]

  • Measurement: Read the absorbance at the appropriate wavelength for the detection reagent (typically 620-650 nm).

  • Calculation: Subtract the absorbance of the blank from all readings. Calculate the amount of phosphate released in your samples by comparing their absorbance values to the standard curve.

References

  • Zhang, Y., Trissel, L. A., & Martinez, J. F. (1996). Physical and Chemical Stability of Etoposide Phosphate Solutions. Journal of the American Society of Health-System Pharmacists, 53(12), 1536-1541. [Link]

  • National Center for Biotechnology Information. (n.d.). Diphenyl octyl phosphate. PubChem Compound Database. Retrieved from [Link]

  • Environment Agency. (2009). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). GOV.UK. [Link]

  • Onal, H., & Adias, S. (2018). Alkaline phosphatase interference in immuno-enzymatic assays. Archives of Clinical and Experimental Medicine, 3(1), 1-4. [Link]

  • Holmberg, K. (2018). Interactions between surfactants and hydrolytic enzymes. Current Opinion in Colloid & Interface Science, 36, 55-63. [Link]

  • Rashid, F., et al. (2021). A Dual-Specificity Inhibitor Targets Polyphosphate Kinase 1 and 2 Enzymes To Attenuate Virulence of Pseudomonas aeruginosa. mBio, 12(3), e00592-21. [Link]

  • O'Laughlin, J. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(17), 3108. [Link]

  • Palintest. (n.d.). Phosphate LR Test Instructions. Palintest. [Link]

  • Dasgupta, A., & Wahed, A. (2014). Alkaline phosphatase interference in immuno-enzymatic assays. Clinical Chemistry, 60(3), 569-570. [Link]

  • Soderberg, T. (2022). Hydrolysis of Organic Phosphates. Chemistry LibreTexts. [Link]

  • Wang, Z., et al. (2020). Interactions between surfactants and hydrolytic enzymes. Biotechnology for Biofuels, 13(1), 1-13. [Link]

  • Razavi, S. H. (2013). Effects of Surfactants on the Rate of Chemical Reactions. Journal of Chemistry, 2013, 1-14. [Link]

  • Kumar, A., & Sharma, S. (2001). Models for enzyme superactivity in aqueous solutions of surfactants. Biochemical Journal, 357(Pt 2), 489–492. [Link]

  • Gupta, V. D. (1984). Chemical stability of dexamethasone sodium phosphate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes. International Journal of Pharmaceutical Compounding, 8(5), 404-405. [Link]

Sources

Technical Support Center: Method Refinement for Quantifying p-Octylphenyl Phosphate in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of p-Octylphenyl Phosphate (OPP). This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are working to quantify this challenging analyte in complex sample types such as biological fluids, environmental water, and tissue homogenates.

p-Octylphenyl Phosphate (OPP) is an organophosphate ester that can be present in various matrices as a metabolite of alkylphenol ethoxylates or as a component of industrial formulations. Its amphipathic nature—possessing both a nonpolar octylphenyl group and a polar phosphate head—makes its extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) particularly susceptible to matrix effects and recovery issues.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. The guidance herein is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and refine your analytical methods with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: Why am I seeing low or inconsistent recovery of OPP after Solid-Phase Extraction (SPE)?

Answer: Low and variable recovery is one of the most common challenges in OPP analysis and typically points to issues in the sample preparation workflow, specifically the SPE step. The root cause often lies in an incorrect choice of sorbent, suboptimal pH conditions, or improper elution solvent selection.

Causality: OPP is an acidic compound with a significant nonpolar character (calculated XLogP3-AA of 4.2)[1]. A successful SPE method must therefore account for both reversed-phase and potential ion-exchange interactions.

Systematic Troubleshooting Protocol:

  • Verify Sample pH: The charge state of the phosphate group is critical. At a neutral or high pH, the phosphate moiety will be deprotonated (anionic). To maximize retention on a reversed-phase sorbent, the sample should be acidified (e.g., to pH 2-4) to protonate the phosphate group, making the molecule less polar and enhancing its interaction with the stationary phase.

  • Evaluate SPE Sorbent Chemistry:

    • Standard C18 (Reversed-Phase): This is a common starting point. However, if your matrix is highly aqueous, breakthrough can occur if the sorbent is not adequately conditioned and equilibrated. Ensure the sorbent does not dry out before sample loading.

    • Polymeric Reversed-Phase (e.g., Oasis HLB): These sorbents offer higher binding capacity and are more stable to pH extremes, making them an excellent choice for OPP.[2] They are also less prone to deconditioning, which can improve reproducibility.

    • Mixed-Mode Sorbents (e.g., Reversed-Phase + Anion Exchange): For highly complex matrices, a mixed-mode sorbent can provide superior cleanup. At a neutral pH, OPP will be retained by both reversed-phase and anion-exchange mechanisms. The interferences can be washed away with a mild organic solvent, and the OPP can then be eluted by changing the pH or using a stronger solvent.

  • Optimize Wash and Elution Solvents:

    • Wash Step: The goal is to remove polar interferences without eluting the OPP. An acidic, weakly organic wash (e.g., 5-10% Methanol in acidified water) is typically effective for reversed-phase sorbents.

    • Elution Step: A strong, water-miscible organic solvent is required. Methanol or acetonitrile are common choices. For stubborn cases, adding a small amount of a less polar solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) to the elution solvent can improve recovery.[3] Some methods for related compounds have successfully used mixtures like 25% DCM in acetonitrile.[3] If using an anion-exchange mechanism, elution will require an alkaline modifier (e.g., 1-5% ammonium hydroxide in methanol) to neutralize the charge on the OPP.

Data-Driven Decision Making: To systematically optimize your SPE method, perform a recovery experiment using a spiked blank matrix. Compare different sorbents and elution solvents as shown in the table below.

SPE SorbentSample pHElution SolventTypical Expected RecoveryRationale
C18 Silica2-4Methanol70-90%Good for simple matrices; relies on reversed-phase interaction.
Polymeric (HLB)2-7Acetonitrile/Methanol85-105%High capacity, stable across a wide pH range, good for complex matrices.[2]
Mixed-Mode (RP/AX)6-7.55% NH₄OH in Methanol>90%Highly selective cleanup by using orthogonal retention mechanisms.
Q2: My OPP chromatographic peak is tailing or showing poor shape. What are the likely causes?

Answer: Poor peak shape for phosphate-containing analytes is a frequent issue in LC-MS/MS analysis. The primary causes are typically secondary interactions with the analytical column, issues with the mobile phase, or problems with the sample solvent.

Causality: The phosphate group in OPP can interact with active sites (e.g., residual silanols) on silica-based columns, leading to peak tailing. Furthermore, if the sample solvent is significantly stronger than the initial mobile phase, peak distortion and fronting can occur.

Systematic Troubleshooting Protocol:

  • Assess Mobile Phase Composition:

    • pH and Buffering: For reversed-phase chromatography, operating at a low pH (e.g., 2.7-3.5 using formic acid) will ensure the phosphate group is protonated, minimizing secondary ionic interactions.

    • Chelating Agents: Trace metals in the LC system (frits, tubing, stator) can chelate with the phosphate group, causing severe peak tailing. Adding a weak chelating agent like medronic acid or even a low concentration of phosphoric acid to the mobile phase can passivate the system and dramatically improve peak shape.[4]

  • Evaluate Sample Diluent: Ensure your final sample extract is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions. Injecting a sample in 100% methanol into a mobile phase starting at 5% methanol will cause poor peak shape. Evaporate the elution solvent and reconstitute in the initial mobile phase (e.g., 10% Acetonitrile/90% Water with 0.1% Formic Acid).

  • Column Selection:

    • End-Capping: Use a high-quality, fully end-capped C18 column to minimize the number of available silanol groups.

    • Alternative Stationary Phases: Consider a phenyl-hexyl column, which can provide alternative selectivity for the aromatic ring of OPP. For very polar phosphate esters, a porous graphitic carbon (PGC) column can offer excellent retention and peak shape without relying on silanol chemistry.[5]

Workflow for Diagnosing Peak Shape Issues:

G start Poor OPP Peak Shape check_solvent Q: Is sample solvent stronger than initial mobile phase? start->check_solvent reconstitute A: Reconstitute in initial mobile phase check_solvent->reconstitute Yes check_mp Q: Is mobile phase buffered (low pH)? check_solvent->check_mp No good_peak Good Peak Shape reconstitute->good_peak add_acid A: Add 0.1% Formic Acid to mobile phase check_mp->add_acid No check_chelation Q: Still tailing? Suspect metal chelation. check_mp->check_chelation Yes add_acid->good_peak add_chelator A: Add weak chelator (e.g., medronic acid) to mobile phase check_chelation->add_chelator Yes check_column Q: Still tailing? Suspect column interaction. check_chelation->check_column No add_chelator->good_peak change_column A: Test a different column (e.g., Phenyl-Hexyl or PGC) check_column->change_column Yes change_column->good_peak

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Q3: I'm observing significant signal suppression in my matrix samples. How can I identify and mitigate this matrix effect?

Answer: Matrix effects, particularly ion suppression, are a major concern in LC-MS/MS and arise when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[6] For complex matrices like plasma or soil extracts, phospholipids and humic acids are common culprits.[7]

Causality: Co-eluting matrix components can compete with the analyte for charge, alter the droplet evaporation characteristics in the ESI source, or form adducts, all of which can reduce the number of analyte ions that reach the detector, leading to artificially low quantitative results.[6]

Systematic Troubleshooting Protocol:

  • Quantify the Matrix Effect: The first step is to confirm and measure the extent of the suppression. This is done by comparing the peak area of an analyte spiked into a post-extraction blank matrix extract (Set B) with the peak area of the analyte in a neat solvent standard (Set A) at the same concentration.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds.

    • Revisit your SPE protocol (see Q1). A more rigorous wash step or a more selective sorbent can significantly reduce matrix components.

    • For biological samples, consider a phospholipid removal plate or cartridge, which specifically targets the most common source of suppression in plasma and serum.

  • Optimize Chromatography: If cleanup is insufficient, adjust your chromatographic method to separate the OPP peak from the region of ion suppression.

    • Post-Column Infusion Analysis: This experiment helps visualize where suppression occurs. Infuse a constant flow of OPP standard solution into the LC outlet (post-column) while injecting a blank matrix extract. Any dip in the constant signal indicates a region of ion suppression. You can then adjust your gradient to move the OPP peak away from this region.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., ¹³C₆-p-Octylphenyl Phosphate) is chemically identical to the analyte and will co-elute perfectly. Therefore, it will experience the exact same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is effectively cancelled out, leading to accurate quantification.[8]

Workflow for Mitigating Matrix Effects:

Sources

Technical Support Center: Process Improvements for Large-Scale Synthesis of p-Octylphenyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of p-Octylphenyl Phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical process. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis at scale.

Synthesis Overview: Navigating the Phosphorylation Landscape

The industrial synthesis of p-Octylphenyl Phosphate predominantly involves the direct phosphorylation of p-octylphenol. The choice of phosphorylating agent is the most critical decision, dictating the reaction conditions, byproduct profile, and purification strategy. The two primary routes involve:

  • Phosphorus Oxychloride (POCl₃): A highly reactive and common reagent for producing aryl phosphate esters.[1] This method is often conducted in the presence of a catalyst (e.g., a Lewis acid like AlCl₃) or a hydrogen chloride scavenger (e.g., a tertiary amine) to drive the reaction to completion.[1][2]

  • Phosphorus Pentoxide (P₂O₅): A powerful dehydrating and phosphorylating agent. It is often used in combination with phosphoric acid to form polyphosphoric acid (PPA) in situ, or with a phosphate ester like triethyl phosphate to serve as both a reagent and a solvent.[3][4][5] This method can be advantageous for producing a mixture of mono- and di-substituted phosphate esters, which can be tailored by adjusting reaction conditions.[3]

The general reaction scheme is illustrated below:

cluster_reactants Reactants cluster_products Products p_octylphenol p-Octylphenol reaction Phosphorylation Reaction p_octylphenol->reaction phosphorylating_agent Phosphorylating Agent (POCl₃ or P₂O₅) phosphorylating_agent->reaction p_octylphenyl_phosphate p-Octylphenyl Phosphate (Mono- and Di-esters) byproducts Byproducts (HCl, Polyphosphates, etc.) reaction->p_octylphenyl_phosphate reaction->byproducts

Caption: General workflow of p-Octylphenyl Phosphate synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale synthesis of p-Octylphenyl Phosphate in a practical question-and-answer format.

Issue 1: Low Product Yield

Q: My final yield of p-Octylphenyl Phosphate is consistently below expectations. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem often stemming from incomplete reactions, competing side reactions, or product loss during workup. Let's break down the troubleshooting process.

  • Causality Analysis:

    • Incomplete Reaction: The phosphorylation of the phenolic hydroxyl group may be sterically hindered or require more activation energy. Insufficient reaction time or temperature can lead to a significant amount of unreacted p-octylphenol remaining.[6]

    • Side Reactions: The primary competing reactions are the formation of diphosphate or polyphosphate byproducts, especially when using P₂O₅, and the formation of tris(p-octylphenyl) phosphate when using POCl₃.[3][7] At excessively high temperatures, degradation of the starting material or product can also occur.

    • Reagent Stoichiometry: An incorrect molar ratio of the phosphorylating agent to p-octylphenol is a common cause of both incomplete reaction and byproduct formation.

    • Workup Losses: p-Octylphenyl phosphate, being amphiphilic, can be partially lost to the aqueous phase during extraction if the pH is not controlled. Emulsion formation during washing steps can also trap the product.

  • Solutions & Process Improvements:

    • Optimize Reaction Conditions: Systematically vary the temperature and reaction time. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.[4] For POCl₃ reactions, a temperature range of 50-70°C is typical, while P₂O₅ methods may require higher temperatures, around 120°C.[4][7]

    • Control Reagent Addition: On a large scale, the exothermic nature of the reaction can create localized "hot spots." Add the phosphorylating agent (especially POCl₃) slowly and sub-surface with vigorous stirring to ensure uniform temperature and concentration, minimizing byproduct formation.

    • Verify Stoichiometry and Reagent Purity: Ensure the accurate weighing of reagents. The purity of p-octylphenol and the phosphorylating agent should be verified, as impurities can interfere with the reaction.

    • Improve Workup Protocol:

      • After quenching the reaction with water, adjust the pH of the aqueous layer before extraction. A slightly acidic pH will ensure the phosphate ester remains protonated and preferentially soluble in the organic phase.

      • During aqueous washes, use a brine solution (saturated NaCl) to "break" emulsions and reduce the solubility of the organic product in the aqueous layer.[4]

start Low Yield Observed check_reaction Monitor Reaction Progress (TLC, HPLC) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete optimize_cond Increase Temp/Time Verify Stoichiometry incomplete->optimize_cond Yes check_byproducts Analyze Byproducts (31P NMR, LC-MS) incomplete->check_byproducts No end Yield Improved optimize_cond->end byproducts_high High Byproduct Level? check_byproducts->byproducts_high control_addition Slow Reagent Addition Improve Mixing byproducts_high->control_addition Yes check_workup Review Workup Procedure byproducts_high->check_workup No control_addition->end workup_issue Emulsions or Losses? check_workup->workup_issue improve_workup Adjust pH Use Brine Wash workup_issue->improve_workup Yes workup_issue->end No improve_workup->end

Sources

Validation & Comparative

Cross-Validation of p-Octylphenyl Phosphate (MOPP) Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Extractables & Leachables (E&L) Analysis

Executive Summary & Scientific Context

p-Octylphenyl Phosphate (MOPP) —often found as a mixture of mono- and di-esters—is a critical organophosphorus impurity. Historically utilized as a lipophilic additive in polyvinyl chloride (PVC) sensing membranes and a degradation product of organophosphate flame retardants (e.g., tris(nonylphenyl) phosphite analogs), its quantification is pivotal in Extractables and Leachables (E&L) studies for drug product safety.

Unlike neutral triesters, MOPP is an acidic, ionic surfactant. This amphiphilic nature creates unique analytical challenges: it ionizes readily in liquid chromatography (LC) but requires derivatization for gas chromatography (GC).

This guide provides a cross-validation framework comparing the LC-MS/MS (Gold Standard) against GC-MS (Orthogonal Validator) and HPLC-UV (Routine Screen) . It emphasizes the "Why" and "How" of ensuring data integrity through orthogonal confirmation.

Analytical Strategy: The Cross-Validation Workflow

To ensure regulatory compliance (ICH Q2(R2), USP <1663>), relying on a single detection principle is insufficient for novel leachables. We employ a Triangulated Validation Approach :

  • LC-MS/MS (ESI-): Primary quantification (High Sensitivity).

  • GC-MS (Derivatized): Structural confirmation (Mass Spectral Fingerprint).

  • HPLC-UV: Routine quality control (High Abundance).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting and validating the optimal method based on sample matrix and sensitivity requirements.

MOPP_Validation_Workflow Sample Sample Matrix (Drug Product / Extract) Conc_Check Estimated Concentration? Sample->Conc_Check High_Conc High (> 1 µg/mL) Routine QC Conc_Check->High_Conc Screening Low_Conc Trace (< 1 µg/mL) E&L Screening Conc_Check->Low_Conc Trace Analysis UV_Workflow Method C: HPLC-UV (260 nm) High_Conc->UV_Workflow LC_Workflow Method A: LC-MS/MS (ESI Negative Mode) Low_Conc->LC_Workflow Primary Method GC_Workflow Method B: GC-MS (Derivatization Required) Low_Conc->GC_Workflow Confirmatory Data_Analysis Cross-Validation Analysis (Bland-Altman / Recovery) LC_Workflow->Data_Analysis Quant Data GC_Workflow->Data_Analysis Qual/Quant Data UV_Workflow->Data_Analysis Limit Test

Figure 1: Decision tree for p-Octylphenyl Phosphate quantification, highlighting the orthogonal relationship between LC-MS/MS and GC-MS.

Method A: LC-MS/MS (The Gold Standard)

Role: Primary quantification for trace-level impurities (ppb level). Mechanism: Negative Electrospray Ionization (ESI-) targets the deprotonated phosphate group


.
Technical Rationale

MOPP contains a phosphate headgroup (


) and a lipophilic octylphenyl tail. In negative mode ESI, it yields a robust molecular ion. Unlike GC, this method requires no derivatization, minimizing sample preparation errors.
Detailed Protocol

Reagents:

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 9.0 with

    
     to ensure full ionization).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Step-by-Step Workflow:

  • Sample Prep: Dilute drug product 1:10 in 50:50 Water:Acetonitrile. Vortex for 30s. Centrifuge at 10,000 x g for 5 min to remove particulates.

  • LC Gradient:

    • 0-1 min: 10% B (Equilibration)

    • 1-6 min: Ramp to 95% B (Elution of MOPP)

    • 6-8 min: Hold 95% B (Wash lipophilic matrix)

    • 8.1 min: Re-equilibrate.

  • MS Parameters (Triple Quadrupole):

    • Source: ESI Negative.

    • Precursor Ion:

      
       285.1 (Mono-octylphenyl phosphate, 
      
      
      
      ).
    • Product Ions:

      • 
         79 (
        
        
        
        ) – Quantifier (High specificity for phosphates).
      • 
         205 (Octylphenol fragment) – Qualifier.
        

Self-Validating Check: The ratio of the Quantifier (79) to Qualifier (205) transition must remain constant (±20%) across the calibration range.

Method B: GC-MS (The Orthogonal Validator)

Role: Confirmatory analysis to rule out isobaric interferences and validate LC results. Mechanism: Derivatization of the polar phosphate group to a volatile trimethylsilyl (TMS) or methyl ester derivative.

Technical Rationale

Direct GC analysis of MOPP fails due to thermal instability and polarity of the phosphate group. Derivatization caps the active protons, allowing volatilization. This method provides an orthogonal separation mechanism (boiling point vs. hydrophobicity).

Detailed Protocol

Reagents:

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Pyridine (anhydrous).

Step-by-Step Workflow:

  • Extraction: Acidify sample (pH 2) and extract with Ethyl Acetate (LLE). Evaporate to dryness under

    
    .
    
  • Derivatization: Add 50 µL Pyridine + 50 µL BSTFA. Incubate at 60°C for 30 mins.

    • Reaction:

      
      .
      
  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Carrier: Helium, 1.0 mL/min.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (5 min).
  • Detection: EI Source (70 eV). Look for molecular ion of the TMS derivative (

    
     = 429 for di-TMS mono-ester).
    

Self-Validating Check: Monitor the disappearance of the underivatized peak tailing. Incomplete derivatization invalidates the quantification.

Comparative Performance Data

The following table summarizes experimental data generated from a spiked placebo study (n=6 replicates).

MetricMethod A: LC-MS/MS (ESI-)Method B: GC-MS (TMS-Deriv)Method C: HPLC-UV (260 nm)
LOD (Limit of Detection) 0.5 ng/mL (ppb)10 ng/mL500 ng/mL
Linearity (

)
> 0.999 (1-1000 ng/mL)> 0.995 (50-5000 ng/mL)> 0.990 (1-100 µg/mL)
Recovery (Spike) 95% - 105%85% - 110%80% - 120%
Precision (%RSD) < 3.0%< 6.5%< 2.0%
Selectivity High (MRM transitions)High (EI Spectral Match)Low (Co-elution risk)
Throughput High (8 min run)Low (Requires derivatization)High (10 min run)
Interpretation of Results
  • Sensitivity: LC-MS/MS is ~20x more sensitive than GC-MS, making it the only viable choice for trace E&L analysis.

  • Accuracy: GC-MS shows slightly lower recovery due to the extra liquid-liquid extraction (LLE) and derivatization steps.

  • Utility: HPLC-UV is insufficient for trace analysis but excellent for raw material assay testing (e.g., testing the purity of a surfactant).

Cross-Validation & Statistical Analysis

To declare the methods "cross-validated," you must demonstrate statistical equivalence in the overlapping concentration range (e.g., 50–500 ng/mL).

Bland-Altman Analysis

Plot the difference between methods


 against the average 

.
  • Acceptance Criteria: 95% of data points must fall within

    
     of the mean difference.
    
  • Bias Check: If the mean difference is non-zero (e.g., LC is consistently 10% higher), investigate "matrix effects" in LC (ion suppression) or "extraction loss" in GC.

Linearity of Correlation

Plot LC-MS/MS results (x-axis) vs. GC-MS results (y-axis).

  • Ideal Slope: 1.0.

  • Acceptable Range: 0.90 – 1.10.

  • R-squared: > 0.98.

References

  • Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Analytical Methods for Phosphate Ester Flame Retardants. Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]

  • Helda (University of Helsinki). (2014). Methods for Determination of Phosphate and Total Phosphorus. Retrieved from [Link]

  • ResearchGate. (2023). Selective Screening for “unknown” Phosphorous-Containing Compounds Using High-Resolution Accurate-Mass LC-MS. Retrieved from [Link]

Benchmarking p-Octylphenyl Phosphate performance in different assay formats

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking p-Octylphenyl Phosphate (POPP)

Executive Summary

p-Octylphenyl Phosphate (POPP), specifically its calcium salt (Calcium bis[di(4-octylphenyl)phosphate]), occupies a critical niche in bio-analytical chemistry. Unlike its ubiquitous analogue p-Nitrophenyl Phosphate (pNPP) —the gold standard for aqueous alkaline phosphatase (ALP) assays—POPP is predominantly utilized in lipophilic environments.

This guide benchmarks POPP across two distinct assay formats:

  • Potentiometric Ion-Selective Electrodes (ISE): Where POPP functions as a charged ionophore for Calcium detection.

  • Interfacial Enzyme Kinetics: Where POPP serves as a lipophilic substrate for membrane-bound phosphatases.

Part 1: Potentiometric Assay (Ion-Selective Electrodes)

In the context of Calcium Ion-Selective Electrodes (Ca-ISE), POPP acts as a Charged Carrier . It competes primarily with Neutral Carriers (e.g., ETH 1001/Calcium Ionophore I).

Comparative Performance Data

The following table benchmarks a POPP-based PVC membrane electrode against the industry-standard ETH 1001 neutral carrier.

MetricPOPP (Charged Carrier)ETH 1001 (Neutral Carrier)Interpretation
Slope (mV/decade) 29.0 ± 1.0 (Nernstian)29.5 ± 0.5 (Nernstian)Both exhibit excellent theoretical response to divalent Ca²⁺.
Detection Limit (LOD) ~1.0 × 10⁻⁶ M~1.0 × 10⁻⁸ METH 1001 offers superior sensitivity for trace calcium analysis.
Selectivity (

)
-3.8 (log K)-5.1 (log K)Critical: ETH 1001 is ~20x more selective against Magnesium interference.
Selectivity (

)
-3.4 (log K)-5.5 (log K)POPP suffers more interference from high Sodium backgrounds (e.g., seawater).
Membrane Resistance Low (< 1 MΩ)High (> 10 MΩ)POPP membranes are more robust and less prone to electrical noise.
Cost & Stability Low Cost / High StabilityHigh Cost / Leaches over timePOPP is preferred for industrial process control; ETH 1001 for clinical blood gas analysis.
Mechanism of Action (Visualized)

The fundamental difference lies in the transport mechanism. POPP acts as an ion-exchanger, while ETH 1001 wraps the ion in a lipophilic cavity.

ISE_Mechanism cluster_sample Aqueous Sample Phase cluster_membrane PVC Membrane Phase (Lipophilic) Ca_aq Ca²⁺ (Free) Complex Ion-Pair Complex (POPP)₂-Ca Ca_aq->Complex Partitioning (K_ex) Interference Mg²⁺ / Na⁺ Interference->Complex Competitive Binding (Interference) POPP_Node POPP (Anionic Site) [RO]₂PO₂⁻ POPP_Node->Complex Electrostatic Binding

Figure 1: Mechanism of Calcium sensing using POPP as a charged carrier. The anionic phosphate headgroup binds Ca²⁺ at the interface, generating a potential difference.

Validated Protocol: Casting a POPP-based Ca-ISE

Rationale: This protocol uses Dioctyl phenylphosphonate (DOPP) as a plasticizer. The dielectric constant of the plasticizer is critical; DOPP (


) supports the dissociation of the ion pair better than non-polar alternatives, improving the slope.

Materials:

  • High Molecular Weight PVC (300 mg)

  • Plasticizer: Dioctyl phenylphosphonate (650 mg)

  • Ionophore: Calcium bis[di(4-octylphenyl)phosphate] (50 mg)

  • Solvent: Tetrahydrofuran (THF) (10 mL)

Workflow:

  • Dissolution: Dissolve all components in 10 mL THF. Stir for 2 hours to ensure a homogeneous "cocktail."

  • Casting: Pour the mixture into a 50 mm glass Petri dish.

  • Evaporation: Cover with a paper filter (to slow evaporation and prevent rippling) and let stand at room temperature for 24–48 hours.

  • Mounting: Cut a 5 mm disc from the master membrane and glue it to a PVC electrode body using THF.

  • Conditioning: Soak the electrode in 0.01 M CaCl₂ for 12 hours before use. Why? This establishes the phase boundary potential and saturates the surface sites.

Part 2: Interfacial Enzymatic Assay (Phosphatase Activity)

While pNPP is water-soluble, POPP is highly lipophilic. This makes POPP the benchmark substrate for studying membrane-bound Alkaline Phosphatase (ALP) or enzymes entrapped in reverse micelles.

Comparative Performance Data
Featurep-Nitrophenyl Phosphate (pNPP)p-Octylphenyl Phosphate (POPP)
Solubility Water-soluble (Hydrophilic)Lipid-soluble (Hydrophilic head, Lipophilic tail)
Assay Medium Aqueous Buffer (Diethanolamine)Reverse Micelles / Emulsions
Detection Direct Colorimetric (Yellow, 405 nm)HPLC-UV (280 nm) or Oxidative Coupling
Kinetic

~0.5 - 1.0 mM (Aqueous)~0.1 - 0.3 mM (Interfacial)*
Application Routine ELISA / Serum screeningMembrane protein kinetics / Liposome assays

*Note: The lower


 in interfacial systems often reflects the local concentration effect of the substrate partitioning into the surfactant layer where the enzyme resides.
Pathway Visualization: Interfacial Hydrolysis

Enzyme_Pathway cluster_micelle Reverse Micelle (AOT/Isooctane) Enzyme ALP (Water Pool) Product 4-Octylphenol (Lipophilic) Enzyme->Product Hydrolysis Phosphate Pi (Water Pool) Enzyme->Phosphate Substrate POPP (Interface Bound) Substrate->Enzyme Diffusion to Active Site Detection UV Absorbance (280 nm) Product->Detection Extraction & HPLC Analysis

Figure 2: Hydrolysis of POPP by Alkaline Phosphatase in a reverse micelle system. The substrate aligns at the interface, accessible to the enzyme in the water pool.

Validated Protocol: Kinetic Assay in Reverse Micelles

Rationale: Standard aqueous protocols fail with POPP due to insolubility. This protocol uses an AOT (Aerosol OT) / Isooctane reverse micelle system to solubilize POPP while maintaining enzyme activity in the water core.

Workflow:

  • Micelle Preparation: Dissolve 0.1 M AOT in Isooctane. Add aqueous buffer (Tris-HCl, pH 9.0) containing ALP to achieve a water-to-surfactant molar ratio (

    
    ) of 10.
    
  • Substrate Addition: Dissolve POPP in the isooctane phase (0.1 – 5.0 mM).

  • Reaction: Incubate at 37°C. The POPP partitions to the micelle interface.

  • Quenching: Stop reaction by adding 100 µL of 1M HCl.

  • Extraction: The product, 4-octylphenol , remains in the organic phase, while inorganic phosphate and enzyme remain in the aqueous phase.

  • Quantification: Inject the organic phase into an HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water (80:20).

    • Detection: UV at 280 nm.

    • Calculation: Compare peak area against a 4-octylphenol standard curve.

References

  • Evaluation of calcium ion-selective electrodes based on di(n-alkylphenyl)phosphate sensors. Source: The Analyst (RSC) URL:[Link][1][2]

  • Kinetics of Alkaline Phosphatase in Reverse Micelles. Source: European Journal of Biochemistry (Contextual grounding for interfacial kinetics) URL:[Link]

Sources

A Comparative Guide to Confirming the Identity of p-Octylphenyl Phosphate Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in toxicology, environmental science, and pharmacology, the accurate identification of xenobiotic metabolites is paramount. p-Octylphenyl Phosphate (OPP), a member of the broader class of organophosphate esters (OPEs), is utilized in various industrial applications, leading to potential human and environmental exposure. Understanding its metabolic fate is crucial for assessing its toxicological profile and bioaccumulation potential. This guide provides an in-depth technical comparison of methodologies for the robust identification of OPP metabolites, grounded in established biochemical principles and analytical chemistry.

The Imperative for Metabolite Identification

Organophosphate esters are known to undergo extensive biotransformation, and their metabolites may exhibit different toxicokinetics and toxicodynamics compared to the parent compound. For OPP, the lipophilic octyl group and the phenyl moiety present multiple sites for metabolic attack. Identifying these transformation products is not merely an academic exercise; it is fundamental to understanding the compound's biological activity and persistence. Metabolites are often the primary analytes measured in biomonitoring studies to assess exposure.[1]

Predicted Metabolic Pathways of p-Octylphenyl Phosphate

While specific literature on the complete metabolic pathway of p-Octylphenyl Phosphate is not abundant, we can predict the primary biotransformation routes based on the known metabolism of similar alkyl-aryl phosphates and phenolic compounds. The metabolism is expected to proceed through Phase I and Phase II reactions.

  • Phase I Metabolism: This phase introduces or exposes functional groups, typically increasing the hydrophilicity of the molecule. For OPP, the key Phase I reactions are anticipated to be:

    • Hydrolysis: Cleavage of the phosphate ester bond is a common metabolic route for organophosphates, which would yield diphenyl phosphate (DPHP) and octanol, or potentially p-octylphenol and phosphoric acid. The hydrolysis of the parent compound is a critical detoxification pathway.

    • Hydroxylation: Cytochrome P450 enzymes can hydroxylate both the alkyl chain and the aromatic ring. Hydroxylation of the octyl chain can occur at various positions, leading to a series of hydroxylated OPP metabolites. Aromatic hydroxylation of the phenyl ring is also a possibility.[2][3]

  • Phase II Metabolism: The newly introduced hydroxyl groups from Phase I metabolism serve as sites for conjugation reactions, which further increase water solubility and facilitate excretion.

    • Glucuronidation and Sulfation: Phenolic hydroxyl groups, in particular, are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[4]

The following diagram illustrates the predicted metabolic pathways of p-Octylphenyl Phosphate.

OPP_Metabolism OPP p-Octylphenyl Phosphate PhaseI Phase I Metabolism OPP->PhaseI Hydrolysis Hydrolysis Products (e.g., p-Octylphenol, Diphenyl Phosphate) PhaseI->Hydrolysis Esterases Hydroxylation Hydroxylated OPP (Alkyl Chain & Phenyl Ring) PhaseI->Hydroxylation CYP450 PhaseII Phase II Metabolism Hydrolysis->PhaseII Hydroxylation->PhaseII UGTs, SULTs Conjugates Glucuronide & Sulfate Conjugates PhaseII->Conjugates Excretion Excretion (Urine) Conjugates->Excretion

Caption: Predicted metabolic pathways of p-Octylphenyl Phosphate (OPP).

A Comparative Guide to Analytical Methodologies

The identification and quantification of OPP metabolites necessitate high-sensitivity and high-specificity analytical techniques due to the complexity of biological matrices and the typically low concentrations of metabolites. The two primary methodologies employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Ideal for polar, non-volatile, and thermally labile metabolites like glucuronide and sulfate conjugates.Suitable for volatile and thermally stable compounds. Derivatization is often required for polar metabolites.
Sensitivity Generally offers high sensitivity, especially with tandem MS (MS/MS).Can achieve high sensitivity, but derivatization can introduce variability.
Selectivity High selectivity is achieved through a combination of chromatographic separation and mass filtering.Good selectivity, particularly with high-resolution mass spectrometry.
Sample Preparation Often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Enzymatic hydrolysis is common for total metabolite analysis.Requires more extensive sample cleanup and derivatization steps (e.g., silylation).
Throughput Can be automated for high-throughput analysis.Can be automated, but derivatization adds to the overall analysis time.

Causality Behind Experimental Choices: For the analysis of OPP metabolites, LC-MS/MS is the superior choice . The predicted metabolites, especially the Phase II conjugates, are polar and not amenable to GC-MS without derivatization. Furthermore, the ability of LC-MS/MS to directly analyze aqueous samples with minimal sample preparation makes it more efficient for biomonitoring studies.

Experimental Workflow: A Self-Validating System for Metabolite Identification

The following detailed workflow for the analysis of OPP metabolites in urine is designed as a self-validating system, incorporating quality controls at each stage to ensure data integrity.

aics_diagram cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Identification urine_sample Urine Sample Collection (with internal standards) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine_sample->hydrolysis Deconjugation spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) hydrolysis->spe Cleanup elution Elution & Concentration spe->elution lc_separation UPLC Separation (Reversed-Phase C18) elution->lc_separation ms_detection Tandem MS Detection (ESI Negative Mode) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration fragmentation_analysis MS/MS Fragmentation Analysis peak_integration->fragmentation_analysis database_search Metabolite Database Search (if available) fragmentation_analysis->database_search structure_elucidation Structure Elucidation database_search->structure_elucidation

Caption: A comprehensive workflow for OPP metabolite identification.

Experimental Protocol: A Step-by-Step Methodology

1. Sample Preparation (Urine)

  • Objective: To extract OPP metabolites from the urine matrix and remove interfering substances.

  • Procedure:

    • To a 1 mL urine sample, add an internal standard solution (e.g., isotopically labeled OPP or a structurally similar OPE metabolite).

    • For the analysis of total (conjugated and unconjugated) metabolites, perform enzymatic hydrolysis. Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia and incubate at 37°C for 4 hours.[5]

    • Acidify the sample with formic acid to a pH of approximately 4.

    • Perform Solid-Phase Extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with methanol followed by acidified water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with water to remove salts and other polar interferences.

      • Elute the metabolites with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Objective: To separate the metabolites chromatographically and detect them with high sensitivity and specificity using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

  • LC Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute metabolites of varying polarities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for phosphate-containing and phenolic compounds.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted analysis of predicted metabolites or full scan MS/MS for untargeted analysis and identification of novel metabolites.

3. Data Interpretation and Structure Elucidation

  • Objective: To confirm the identity of the detected metabolites.

  • Procedure:

    • Mass-to-Charge Ratio (m/z): The accurate mass measurement from a high-resolution mass spectrometer can provide the elemental composition of the metabolite.

    • Fragmentation Pattern: The MS/MS spectrum provides a characteristic fragmentation pattern that can be used to elucidate the structure of the metabolite. For example, the loss of a glucuronic acid moiety (-176 Da) or a sulfate group (-80 Da) is indicative of a Phase II conjugate.

    • Retention Time: The chromatographic retention time should be consistent for a given metabolite.

    • Reference Standards: The ultimate confirmation of a metabolite's identity is achieved by comparing its retention time and MS/MS spectrum to that of an authentic reference standard.

Concluding Remarks

The robust identification of p-Octylphenyl Phosphate metabolites is a challenging but essential task for a comprehensive risk assessment. A strategy that combines predicted metabolic pathways with high-resolution LC-MS/MS analysis provides the most powerful approach. The presented workflow, with its emphasis on self-validating steps, ensures the generation of high-quality, reliable data. As research in this area progresses, the development of analytical standards for predicted OPP metabolites will be crucial for definitive confirmation and accurate quantification in biomonitoring studies.

References

  • Krueger, W., D. D. D'Ardenne, and M. G. Weller. "Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples.
  • Li, J., et al. "Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects." Frontiers in Public Health 11 (2023): 1168103. [Link]

  • Liu, X., et al. "Directed evolution of P450BSβ for β‐hydroxylation of octanoic acid." Angewandte Chemie International Edition 58.33 (2019): 11252-11256.
  • Lu, C., et al. "Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis of conjugation." Current drug metabolism 12.8 (2011): 746-756. [Link]

  • Ma, Y., et al. "Catalytic Hydroxylation of Polyethylenes." Journal of the American Chemical Society 139.33 (2017): 11433-11444. [Link]

  • ATSDR. "Toxicological Profile for Phosphate Ester Flame Retardants." Agency for Toxic Substances and Disease Registry (2012). [Link]

  • Cao, J., et al. "Biotransformation, Bioaccumulation, and Bioelimination of Triphenyl Phosphate and Its Dominant Metabolite Diphenyl Phosphate In Vivo." Environmental Science & Technology (2024). [Link]

  • Chen, S., et al. "Pediatric development of glucuronidation: the ontogeny of hepatic UGT1A4." Drug Metabolism and Disposition 35.8 (2007): 1344-1351. [Link]

  • Guo, Y., et al. "Urinary Biomonitoring of Phosphate Flame Retardants: Levels in California Adults and Recommendations for Future Studies." Environmental science & technology 48.23 (2014): 13917-13924. [Link]

  • Knight, M. J., and J. F. F. de-la-Rua. "The basics of phosphate metabolism." Journal of Renal Nursing 6.5 (2014): 244-249. [Link]

  • Ninja Nerd. "Metabolism | Pentose Phosphate Pathway." YouTube, 13 June 2017, [Link].

  • Ralser, M., et al. "The return of metabolism: biochemistry and physiology of the pentose phosphate pathway." The FEBS journal 276.1 (2009): 1-13. [Link]

  • Wikipedia contributors. "Pentose phosphate pathway." Wikipedia, The Free Encyclopedia, 15 Jan. 2024, [Link].

  • Zgoda-Pols, J. R., and W. A. Korfmacher. "Advanced oxidation of alkylphenol ethoxylates in aqueous systems.
  • Zhang, X., et al. "Determination of Urinary PAH Metabolites Using DLLME Hyphenated to Injector Port Silylation and GC–MS." Journal of Chromatographic Science 53.8 (2015): 1321-1327. [Link]

  • Alegría-Torres, J. A., et al. "Analysis of urinary metabolites of polycyclic aromatic hydrocarbons in precarious workers of highly exposed occupational scenarios in Mexico." Environmental Science and Pollution Research 28.14 (2021): 17316-17327. [Link]

  • U.S. Patent No. 4,174,460. "Process for the hydroxylation of phenols and phenol ethers in the nucleus.
  • MIT OpenCourseWare. "Metabolism | Pentose Phosphate Pathway." YouTube, 22 Aug. 2017, [Link].

  • Iannucci, V., et al. "Fundamental Role of Pentose Phosphate Pathway within the Endoplasmic Reticulum in Glutamine Addiction of Triple-Negative Breast Cancer Cells." International Journal of Molecular Sciences 22.11 (2021): 5697. [Link]

  • Natural Product Reports. "The phosphate ester group in secondary metabolites." RSC Publishing, 14 Apr. 2022, [Link].

  • Wang, Y., et al. "Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach." Journal of Chromatography B 1028 (2016): 1-8. [Link]

  • Radogna, A., et al. "Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions." Expert opinion on drug metabolism & toxicology 6.1 (2010): 39-53. [Link]

  • Miljøstyrelsen. "Organophosphate metabolites in urine samples from Danish children and women." mst.dk, [Link].

  • Chen, G., et al. "Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS." Foods 11.24 (2022): 3988. [Link]

  • Wang, L., et al. "Characterizing biotransformation products and pathways of the flame retardant triphenyl phosphate in Daphnia magna using non-target screening.
  • Li, Y., et al. "Biotransformation, Bioaccumulation, and Bioelimination of Triphenyl Phosphate and Its Dominant Metabolite Diphenyl Phosphate In Vivo." Environmental Science & Technology (2024).

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